Technical Documentation Center

2-Chloro-3-(4-nitrophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-3-(4-nitrophenyl)propanoic acid
  • CAS: 20797-42-6

Core Science & Biosynthesis

Foundational

2-Chloro-3-(4-nitrophenyl)propanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern medicinal chemistry and drug development, trifunctional building blocks are highly prized for their ability to undergo orthogonal functionalization. 2-Chloro-3-(4-nitrophenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, trifunctional building blocks are highly prized for their ability to undergo orthogonal functionalization. 2-Chloro-3-(4-nitrophenyl)propanoic acid is a premier example of such a scaffold. Featuring an electron-withdrawing para-nitro group, a highly reactive alpha-chloro substituent, and a terminal carboxylic acid, this molecule serves as a critical precursor for unnatural amino acids, PROTAC linkers, and targeted peptidomimetics.

As an application scientist, I have structured this whitepaper to move beyond basic structural data, providing researchers with a deep mechanistic understanding of the molecule's reactivity, self-validating synthetic protocols, and field-proven applications in drug discovery.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-chloro-3-(4-nitrophenyl)propanoic acid is foundational for predicting its behavior in both synthetic reactions and biological assays. The presence of the para-nitro group exerts a strong inductive (-I) and mesomeric (-M) pull, which not only increases the acidity of the carboxylic acid but also polarizes the adjacent C-Cl bond, priming it for nucleophilic attack.

Quantitative Data Summary

The following properties are derived from computational profiling and analogous structural data for the compound and its closely related isomers1[1] and 2[2].

PropertyValueMechanistic Implication
Molecular Formula C₉H₈ClNO₄Defines the trifunctional nature (Nitro, Chloro, Carboxyl).
Molecular Weight 229.62 g/mol Optimal low-molecular-weight building block for API synthesis[1].
Topological Polar Surface Area (TPSA) 83.1 ŲHigh polarity driven by the NO₂ (45.8 Ų) and COOH (37.3 Ų) groups[1].
Hydrogen Bond Donors / Acceptors 1 / 4Excellent capacity for target-protein interaction in peptidomimetics[1].
Estimated LogP (XLogP3) ~2.1Moderate lipophilicity; ensures solubility in both organic and aqueous-organic mixtures[2].
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding in biological targets.

Synthetic Methodologies: The Meerwein Arylation

The most robust and scalable method for synthesizing 2-chloro-3-(4-nitrophenyl)propanoic acid is via the Meerwein Arylation . This redox-catalyzed radical addition utilizes 4-nitroaniline and acrylic acid as starting materials, leveraging copper(II) chloride to mediate the transfer of the aryl radical and the subsequent chlorine capping.

Mechanistic Pathway

Meerwein_Mechanism A 4-Nitroaniline B Diazonium Salt A->B NaNO2, HCl C Aryl Radical B->C CuCl2, -N2 E Radical Adduct C->E + D D Acrylic Acid D->E F Target Acid E->F Cl- transfer

Caption: Fig 1. Copper-catalyzed Meerwein arylation workflow for target acid synthesis.

Protocol 1: Self-Validating Meerwein Arylation

This protocol is engineered for high-fidelity synthesis, utilizing visual and thermodynamic feedback loops to ensure reaction integrity, as supported by standard 3[3] and 4[4].

Step 1: Diazotization

  • Procedure: Dissolve 4-nitroaniline (1.0 eq) in concentrated HCl and water. Cool the mixture to 0–5 °C. Slowly add an aqueous solution of NaNO₂ (1.05 eq) dropwise.

  • Causality: The temperature must be strictly maintained below 5 °C. Diazonium salts are highly unstable; thermal control prevents premature nitrogen extrusion and the formation of unwanted 4-nitrophenol byproducts.

  • Validation Checkpoint: The reaction mixture will transition from a suspension to a clear, pale-yellow solution. A positive starch-iodide paper test confirms the presence of the necessary slight excess of nitrous acid.

Step 2: Radical Addition & Halogenation

  • Procedure: In a separate vessel, prepare a solution of acrylic acid (1.2 eq) and a catalytic amount of CuCl₂ (0.1 eq) in an acetone/water mixture. Slowly add the cold diazonium solution to this mixture at room temperature.

  • Causality: CuCl₂ acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical (releasing N₂ gas) and subsequently oxidizes the intermediate carbon-centered radical, transferring a chloride ion to terminate the sequence[3].

  • Validation Checkpoint: The reaction is self-indicating. The immediate evolution of nitrogen gas (effervescence) serves as real-time kinetic feedback. The complete cessation of gas evolution directly correlates with the total consumption of the diazonium intermediate, validating the end of the reaction.

Applications in Drug Development & Medicinal Chemistry

The true value of 2-chloro-3-(4-nitrophenyl)propanoic acid lies in its orthogonal reactivity. It is a highly privileged intermediate for synthesizing unnatural amino acids (such as 4-nitrophenylalanine derivatives), which are heavily utilized in the development of protease inhibitors and targeted protein degraders (PROTACs).

Reactivity_Profile Core 2-Chloro-3-(4-nitrophenyl) propanoic acid Subst SN2 Substitution (C-Cl Bond) Core->Subst Amines/Azides Reduc Nitro Reduction (NO2 -> NH2) Core->Reduc Pd/C, H2 Deriv Carboxyl Coupling Core->Deriv EDC/HOBt UAA Unnatural Amino Acids Subst->UAA Linker PROTAC/ADC Linkers Reduc->Linker API Peptidomimetic APIs Deriv->API

Caption: Fig 2. Divergent chemical reactivity and downstream pharmaceutical applications.

Protocol 2: Stereospecific Sₙ2 Amination for Unnatural Amino Acids

Converting the alpha-chloro acid into an alpha-amino acid is a critical workflow. The adjacent carboxylate group creates an "alpha-effect," lowering the activation energy for nucleophilic displacement. This methodology is analogous to the 5 run in reverse[5].

Step 1: Nucleophilic Displacement

  • Procedure: Dissolve 2-chloro-3-(4-nitrophenyl)propanoic acid in aqueous ammonia (excess) or a primary amine solution. Heat the sealed reaction vessel to 60 °C for 12 hours.

  • Causality: A large excess of ammonia is required to prevent over-alkylation (formation of secondary/tertiary amines). The SN2 reaction proceeds with inversion of stereochemistry; if a chiral alpha-chloro precursor is used, the resulting amino acid will have the opposite absolute configuration.

  • Validation Checkpoint: Monitor the pH shift. As the amine displaces the chloride, HCl is generated, which is neutralized by the excess ammonia. A stabilization of the pH, combined with LC-MS monitoring showing the disappearance of the M+ (229 m/z) peak and the appearance of the aminated product mass, provides a dual-validation system for reaction completion.

Step 2: Isolation and Purification

  • Procedure: Acidify the mixture to the isoelectric point of the resulting amino acid (typically pH ~5.5-6.0) using dilute HCl. Filter the resulting precipitate and recrystallize from ethanol/water.

  • Causality: Unnatural amino acids exist as zwitterions. Adjusting the solution to the isoelectric point minimizes their solubility in water, driving high-yield crystallization.

References

  • PubChem: 2-Chloro-3-phenylpropanoic acid. National Center for Biotechnology Information.[Link]

  • P2P from Aniline! (Meerwein arylation). Hive Methods Discourse.[Link]

  • Novel Azo Derivatives as Prodrugs of 5-Aminosalicylic Acid and Amino Derivatives with Potent Platelet Activating Factor Antagonist Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Aryl Diazonium Salts and Related Compounds: Surface Chemistry and Applications. DOKUMEN.PUB (Springer 2022).[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Chloro-3-(4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 2-Chloro-3-(4-nitrophenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. By dissecting the influence of its constituent functional groups—a carboxylic acid, an alpha-chlorine substituent, and a para-substituted nitrophenyl ring—we will predict and rationalize the chemical shifts and coupling patterns. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of related small molecules.

Introduction: The Power of NMR in Structural Elucidation

At its core, NMR spectroscopy maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR data, indicating the degree of magnetic shielding around a nucleus. This shielding is exquisitely sensitive to the local electronic structure, which is in turn dictated by the surrounding atoms and functional groups. Therefore, a detailed analysis of an NMR spectrum allows for the unambiguous determination of a molecule's connectivity and even its three-dimensional arrangement.

For a molecule like 2-Chloro-3-(4-nitrophenyl)propanoic acid, NMR spectroscopy is crucial for confirming its successful synthesis and purity. Each distinct proton and carbon atom in the molecule will give rise to a unique signal in the respective NMR spectrum, and the position and multiplicity of these signals provide a molecular fingerprint.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 2-Chloro-3-(4-nitrophenyl)propanoic acid is anticipated to exhibit several distinct signals corresponding to the carboxylic acid proton, the methine and methylene protons of the propanoic acid backbone, and the aromatic protons of the nitrophenyl ring.

2.1. The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is typically the most deshielded proton in the molecule, appearing far downfield.[1][2] This significant deshielding is a result of the strong electron-withdrawing nature of the two oxygen atoms and the potential for hydrogen bonding with the solvent or other molecules.[2]

  • Predicted Chemical Shift (δ): 9.0 - 12.0 ppm

  • Multiplicity: A broad singlet (s). The broadness is often due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.[2] The signal may disappear upon the addition of a few drops of D₂O to the NMR sample, a classic test for exchangeable protons.[1]

2.2. The Propanoic Acid Backbone (-CH(Cl)-CH₂-)

The two protons on the propanoic acid backbone, H-2 and H-3, will be diastereotopic and will exhibit a complex splitting pattern due to their coupling to each other.

  • H-2 (Methine Proton): This proton is directly attached to a carbon bearing an electronegative chlorine atom and the carboxylic acid group. Both groups are electron-withdrawing, leading to significant deshielding.

    • Predicted Chemical Shift (δ): ~4.5 - 5.0 ppm

    • Multiplicity: A doublet of doublets (dd). It will be split by the two diastereotopic protons on the adjacent methylene group (H-3a and H-3b).

  • H-3 (Methylene Protons): These two protons are adjacent to the stereocenter at C-2 and are also influenced by the electron-withdrawing 4-nitrophenyl group. They are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

    • Predicted Chemical Shift (δ): ~3.2 - 3.8 ppm

    • Multiplicity: Each proton will appear as a doublet of doublets (dd). They will be split by each other (geminal coupling) and by the H-2 proton (vicinal coupling).

2.3. The 4-Nitrophenyl Group (-C₆H₄NO₂)

The nitro group (-NO₂) is a strong electron-withdrawing group that deshields the aromatic protons, particularly those in the ortho and para positions relative to the nitro group.[3] In this para-substituted ring, the protons will appear as two distinct doublets, characteristic of an AA'BB' spin system.

  • H-a (Aromatic Protons ortho to the Nitro Group): These protons are the most deshielded in the aromatic region due to the strong inductive and resonance effects of the nitro group.[3]

    • Predicted Chemical Shift (δ): ~8.1 - 8.3 ppm

    • Multiplicity: A doublet (d).

  • H-b (Aromatic Protons meta to the Nitro Group): These protons are less deshielded than the ortho protons.

    • Predicted Chemical Shift (δ): ~7.4 - 7.6 ppm

    • Multiplicity: A doublet (d).

Predicted ¹³C NMR Spectrum: Structural Insights from the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[4][5]

3.1. The Carbonyl Carbon (-COOH)

The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[1][2]

  • Predicted Chemical Shift (δ): ~170 - 180 ppm

3.2. The Propanoic Acid Backbone Carbons (-CH(Cl)-CH₂-)

  • C-2 (Methine Carbon): This carbon is attached to an electronegative chlorine atom, which causes a significant downfield shift.

    • Predicted Chemical Shift (δ): ~55 - 65 ppm

  • C-3 (Methylene Carbon): This carbon is attached to the aromatic ring and will be influenced by its electronic effects.

    • Predicted Chemical Shift (δ): ~35 - 45 ppm

3.3. The 4-Nitrophenyl Group Carbons (-C₆H₄NO₂)

The carbon atoms of the aromatic ring will have distinct chemical shifts due to the substituent effects of the nitro group and the propanoic acid chain.

  • C-ipso (Carbon attached to the propanoic acid chain):

    • Predicted Chemical Shift (δ): ~145 - 150 ppm

  • C-ortho (Carbons ortho to the nitro group):

    • Predicted Chemical Shift (δ): ~123 - 125 ppm

  • C-meta (Carbons meta to the nitro group):

    • Predicted Chemical Shift (δ): ~129 - 131 ppm

  • C-para (Carbon attached to the nitro group): This carbon is significantly deshielded by the nitro group.

    • Predicted Chemical Shift (δ): ~147 - 152 ppm

Tabulated Summary of Predicted NMR Data

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
19.0 - 12.0br s-COOH
2~4.5 - 5.0dd-CH(Cl)-
3a, 3b~3.2 - 3.8dd, dd-CH₂-
4~8.1 - 8.3dAr-H (ortho to NO₂)
5~7.4 - 7.6dAr-H (meta to NO₂)
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
1~170 - 180-COOH
2~55 - 65-CH(Cl)-
3~35 - 45-CH₂-
4~145 - 150Ar-C (ipso)
5~123 - 125Ar-C (ortho to NO₂)
6~129 - 131Ar-C (meta to NO₂)
7~147 - 152Ar-C (para, attached to NO₂)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 2-Chloro-3-(4-nitrophenyl)propanoic acid, the following experimental procedure is recommended.

5.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, especially for the acidic proton.[4]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[6]

  • Cap the NMR tube securely and gently agitate to ensure the sample is completely dissolved.

5.2. NMR Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

Structural Visualization and NMR Correlations

The following diagram illustrates the molecular structure of 2-Chloro-3-(4-nitrophenyl)propanoic acid and the key proton and carbon environments discussed.

Figure 1. Molecular structure of 2-Chloro-3-(4-nitrophenyl)propanoic acid with key functional groups highlighted.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Chloro-3-(4-nitrophenyl)propanoic acid. By understanding the influence of each functional group on the chemical shifts and coupling patterns, researchers can confidently identify and characterize this molecule and its analogs. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, which is fundamental for ensuring the scientific integrity of any research involving this compound.

References

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-511.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1285.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 19(30), 19687-19695.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved from [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2015). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Molecules, 20(11), 20088-20103.
  • University of Regensburg. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 2-Chloro-3-(4-nitrophenyl)propanoic Acid

This guide provides an in-depth analysis of the thermodynamic stability of 2-Chloro-3-(4-nitrophenyl)propanoic acid, a compound of interest in pharmaceutical research and development. The document is intended for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the thermodynamic stability of 2-Chloro-3-(4-nitrophenyl)propanoic acid, a compound of interest in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental protocols to thoroughly characterize the stability of this molecule.

Introduction: Understanding the Importance of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the compound's shelf-life, storage conditions, and formulation strategies. For a molecule like 2-Chloro-3-(4-nitrophenyl)propanoic acid, which possesses multiple reactive functional groups—a carboxylic acid, a chloroalkane, and a nitroaromatic ring—a comprehensive understanding of its stability profile is paramount. The presence of a nitro group, an electron-withdrawing moiety, can influence the molecule's susceptibility to degradation.[1] This guide will delineate the theoretical considerations and practical approaches to fully elucidate the thermodynamic stability of this compound.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the molecule's properties is essential before delving into its stability.

Table 1: Physicochemical Properties of 2-Chloro-3-(4-nitrophenyl)propanoic Acid and Related Compounds

Property2-Chloro-3-(4-nitrophenyl)propanoic acid2-(4-Nitrophenyl)propionic acid2-chloropropanoic acid
Molecular Formula C9H8ClNO4C9H9NO4C3H5ClO2
Molecular Weight 229.62 g/mol [2]195.17 g/mol [3]108.52 g/mol [4]
Melting Point Not available88-89 °CNot available
Appearance Expected to be a solidSolidLiquid

An understanding of the synthetic route to 2-Chloro-3-(4-nitrophenyl)propanoic acid is crucial as residual impurities or by-products from the synthesis can impact its stability. A plausible synthetic pathway can be adapted from the preparation of the corresponding nitrile.[5] This would likely involve the diazotization of p-nitroaniline, followed by a Meerwein arylation with acrylic acid in the presence of a copper salt and a chloride source. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Theoretical Considerations for Stability

The structure of 2-Chloro-3-(4-nitrophenyl)propanoic acid suggests several potential degradation pathways:

  • Decarboxylation: Propanoic acids can undergo decarboxylation upon heating, although this typically requires high temperatures.[6]

  • Dehydrochlorination: The presence of a chlorine atom beta to the carboxylic acid and benzylic to the phenyl ring makes the molecule susceptible to elimination reactions, particularly under basic conditions, to form a cinnamic acid derivative.

  • Nitro Group Reduction: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[1]

  • Hydrolysis: While less common for the C-Cl bond in this structure compared to acyl chlorides, hydrolysis under forcing acidic or basic conditions cannot be ruled out.

The electron-withdrawing nature of the nitro group is known to make nitroaromatic compounds more resistant to oxidative degradation but can also contribute to their recalcitrance.[1]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 2-Chloro-3-(4-nitrophenyl)propanoic acid. This involves both thermal analysis and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a substance as a function of temperature.

4.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This is used to determine the onset of thermal decomposition.[7]

Experimental Protocol: Thermogravimetric Analysis

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3-(4-nitrophenyl)propanoic acid into a clean TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a heating rate of 10°C/min.[7]

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition, which is the temperature at which significant weight loss begins.[7]

4.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which can be endothermic or exothermic.[7]

Experimental Protocol: Differential Scanning Calorimetry

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-3-(4-nitrophenyl)propanoic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[7]

  • Atmosphere: Purge the DSC cell with an inert gas at a constant flow rate.

  • Thermal Program: Subject the sample and reference to the same controlled temperature program as in the TGA analysis (e.g., heating from 25°C to 400°C at 10°C/min).[7]

  • Data Acquisition: Measure the differential heat flow between the sample and the reference.

  • Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[7]

Diagram: Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 2-Chloro-3-(4-nitrophenyl)propanoic acid TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Melting Point & Decomposition Enthalpy DSC->DSC_Data

Caption: Workflow for Thermal Stability Assessment.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for stability-indicating methods.[8][9][10] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[11] A degradation of 10-20% is generally considered optimal for these studies.[9]

4.2.1. Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed to separate the parent compound from its degradation products.[12]

Experimental Protocol: General Forced Degradation

  • Sample Preparation: Prepare solutions of 2-Chloro-3-(4-nitrophenyl)propanoic acid in appropriate solvents (e.g., methanol, acetonitrile/water).

  • Stress Conditions: Expose the solutions to the stress conditions outlined in Table 2.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) or until the target degradation is achieved.

  • Neutralization: For acidic and basic samples, neutralize them before analysis to prevent further degradation.[12]

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by the stability-indicating HPLC method.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CHydrolysis of the chloro group, potential for other acid-catalyzed reactions.[8]
Basic Hydrolysis 0.1 M NaOH, 60°CDehydrochlorination, hydrolysis of the chloro group.[8]
Oxidation 3% H2O2, Room TemperatureOxidation of the benzylic position, reactions involving the nitro group.
Thermal Degradation Solid state, 80°CDecarboxylation, other thermal rearrangements.
Photolytic Degradation Solution exposed to UV light (e.g., 254 nm) and visible lightPhotoreduction of the nitro group, radical-induced degradation.[12]

Diagram: Forced Degradation Study Logic

Forced_Degradation_Logic cluster_input Input cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API 2-Chloro-3-(4-nitrophenyl)propanoic acid Acid Acidic Hydrolysis API->Acid Base Basic Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photolytic Photolytic API->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Pathways Degradation Pathways HPLC->Pathways Products Degradation Products HPLC->Products

Sources

Exploratory

Solubility Profile of 2-Chloro-3-(4-nitrophenyl)propanoic acid in Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient or its intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient or its intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-Chloro-3-(4-nitrophenyl)propanoic acid. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust framework based on first principles of physical chemistry and provides detailed, field-proven methodologies for its empirical determination. We will explore the theoretical underpinnings of solubility, predict the solubility profile based on molecular structure, and present standardized protocols for both qualitative and quantitative assessment. This guide is intended to be a practical resource for scientists engaged in process chemistry, medicinal chemistry, and pharmaceutical development, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Molecular Structure and Physicochemical Characteristics

2-Chloro-3-(4-nitrophenyl)propanoic acid is a multifaceted organic molecule with a structure that suggests a complex solubility profile. Understanding its constituent functional groups is paramount to predicting its interaction with various solvents.

  • Chemical Structure: C₉H₈ClNO₄

  • Molecular Weight: 229.62 g/mol [1]

Key Functional Groups and Their Influence:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature typically confers solubility in polar, protic solvents.[2]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

  • Phenyl Ring (C₆H₄): A nonpolar, aromatic core that contributes hydrophobic character to the molecule, favoring solubility in nonpolar or moderately polar solvents.

  • Chlorinated Alkyl Chain (-CHCl-CH₂-): The chlorine atom introduces a dipole moment, adding to the molecule's polarity. However, the carbon chain itself is nonpolar.

The interplay between the polar carboxylic acid and nitro functions with the more nonpolar phenyl ring and alkyl backbone dictates that the molecule is fundamentally polar but possesses significant nonpolar character.

The Theoretical Basis of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by Gibbs free energy. The process can be conceptually broken down into three energetic steps, as illustrated below.

G cluster_0 Step 1 & 2: Energy Input (Endothermic) cluster_1 Step 3: Energy Release (Exothermic) Solute_Solid Solute Crystal Solute_Separated Separated Solute Molecules Solute_Solid->Solute_Separated ΔH_lattice > 0 Solvent_Bulk Bulk Solvent Solvent_Separated Separated Solvent Molecules Solvent_Bulk->Solvent_Separated ΔH_solvation_cavity > 0 Solution Solvated Solute in Solution Solute_Separated->Solution Solvent_Separated->Solution ΔH_solvation < 0 caption Fig 1. Thermodynamic cycle of dissolution.

Caption: Fig 1. Thermodynamic cycle of dissolution.

A substance dissolves when the energy released from solute-solvent interactions (Step 3) is comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions (Steps 1 & 2).[3][4] This principle is often simplified by the maxim "like dissolves like."[5]

  • Polarity: Polar solvents possess significant partial charges and large dipole moments, allowing them to effectively solvate polar solutes. Nonpolar solvents lack these features and are better suited for nonpolar solutes.[6][7]

  • Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with a solute is a powerful driver of solubility.[8][9] Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol, water) or aprotic (cannot donate but may accept hydrogen bonds, e.g., acetone, DMSO).[10]

Predicted Solubility Profile of 2-Chloro-3-(4-nitrophenyl)propanoic acid

Based on the molecular structure and theoretical principles, we can predict the solubility of the target compound in various classes of organic solvents. The strong polarity imparted by the carboxylic acid and nitro groups is the dominant factor.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneInsoluble to Very Low The high polarity of the solute's functional groups cannot be overcome by the weak van der Waals forces offered by these solvents.[10]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF)High to Moderate These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the nitro and carboxylic acid groups. DMSO and DMF are expected to be excellent solvents.[11]
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to Moderate These solvents can engage in strong hydrogen bonding with both the donor and acceptor sites on the solute molecule, leading to favorable interactions.[8][12] Solubility in water is expected but may be limited by the nonpolar phenyl ring.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have a moderate dipole moment but are not strong hydrogen bond participants. They may offer some solubility due to dipole-dipole interactions but are unlikely to be as effective as more polar options.
Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following protocols provide a systematic approach for researchers.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used for initial solvent screening and is essential for selecting candidate solvents for recrystallization.

Methodology:

  • Preparation: Add approximately 20-30 mg of 2-Chloro-3-(4-nitrophenyl)propanoic acid to a small, dry test tube.

  • Solvent Addition: Add the test solvent dropwise (e.g., in 0.25 mL increments) up to a total volume of 1 mL.

  • Agitation: After each addition, vigorously agitate the mixture using a vortex mixer for at least 30-60 seconds.

  • Observation: Visually inspect the sample for complete dissolution.

  • Classification:

    • Soluble: Complete dissolution in <1 mL of solvent.

    • Slightly Soluble: Partial dissolution.

    • Insoluble: No visible dissolution.[5][13]

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[14][15] It involves creating a saturated solution at a constant temperature and then quantifying the dissolved solute concentration.

G Start Start: Add excess solid to known volume of solvent Agitate Equilibrate: Agitate at constant temperature (e.g., 25°C, 24-48h) Start->Agitate Settle Separate: Centrifuge or allow to stand for phase separation Agitate->Settle Filter Isolate: Filter supernatant through 0.45µm syringe filter Settle->Filter Dilute Prepare: Dilute a precise aliquot of the clear filtrate Filter->Dilute Quantify Analyze: Quantify concentration via validated HPLC or UV-Vis method Dilute->Quantify Calculate Result: Calculate solubility in mg/mL or mol/L Quantify->Calculate caption Fig 2. Workflow for the Isothermal Shake-Flask Method.

Caption: Fig 2. Workflow for the Isothermal Shake-Flask Method.

Detailed Steps:

  • Saturation: Add an excess amount of the solid compound to a sealed vial containing a known volume of the selected solvent. "Excess" means that undissolved solid remains visible.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. For faster separation, centrifuge the sample at high speed.

  • Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a chemically-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particles.

  • Quantification: Prepare a precise dilution of the filtrate with a suitable mobile phase or solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Application: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the difference in a compound's solubility in a solvent at high and low temperatures.[16][17]

Principle: An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

G Dissolve 1. Dissolution Dissolve impure solid in minimum hot solvent Filter_Hot 2. Hot Filtration (Optional) Remove insoluble impurities Dissolve->Filter_Hot Crystallize 3. Crystallization Cool solution slowly to allow crystal growth Filter_Hot->Crystallize Isolate 4. Isolation Collect crystals via vacuum filtration Crystallize->Isolate Wash 5. Washing Wash crystals with a small amount of cold solvent Isolate->Wash Dry 6. Drying Dry pure crystals under vacuum Wash->Dry caption Fig 3. Standard Recrystallization Workflow.

Caption: Fig 3. Standard Recrystallization Workflow.

Protocol 3: Recrystallization of 2-Chloro-3-(4-nitrophenyl)propanoic acid

  • Solvent Selection: Choose a solvent (or solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold. Based on our predictions, alcohols like ethanol or isopropanol are excellent starting points. A methanol-water system could also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use of a boiling chip is recommended.

  • Decolorization (If Necessary): If the solution is colored by impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[18] Subsequently, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-Chloro-3-(4-nitrophenyl)propanoic acid is not widely available, the hazards can be inferred from its functional groups and related compounds.[19][20][21]

  • Skin and Eye Irritation: As a carboxylic acid and a chlorinated compound, it is expected to be a skin and eye irritant.[20][22]

  • Respiratory Irritation: Fine powders can cause respiratory irritation.

  • General Toxicity: Nitroaromatic compounds can have associated toxicity.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat and closed-toe shoes.

Handling:

  • All handling should be performed in a well-ventilated chemical fume hood.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.[20][22]

References
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Lin, J. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • Al-Badr, A. A. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Reichardt, C. (n.d.). Solvents and Polarity. Source: "Solvents and Solvent Effects in Organic Chemistry". Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Riniker, S. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Wikipedia. (n.d.). Enthalpy change of solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link]

  • Kumar, R. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 18). 5.1.5: Polarity of organic solvents. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19910-33-9, 2-(4-NITROPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • BASF. (2023, January 6). Safety data sheet. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.
  • Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, chloro-, p-nitrophenyl ester (CAS 777-84-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one with an unknown solvate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • Linke, W. F. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Action of 2-Chloro-3-(4-nitrophenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of 2-Chloro-3-(4-nitrophenyl)propanoic Acid The 2-chloro-3-(4-nitrophenyl)propanoic acid core structure represents a ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Chloro-3-(4-nitrophenyl)propanoic Acid

The 2-chloro-3-(4-nitrophenyl)propanoic acid core structure represents a versatile scaffold in medicinal chemistry. While the parent compound's specific mechanism of action is not extensively characterized, its derivatives have emerged as a promising class of molecules with a diverse range of biological activities. This guide provides an in-depth exploration of the distinct mechanisms of action of these derivatives, highlighting their potential in various therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic incorporation of different functional groups onto this core structure dramatically influences the biological target and the subsequent cellular response, underscoring the power of medicinal chemistry in tailoring molecular function.

Anticancer Activity: Thiazolidinone Derivatives as Inducers of Apoptosis and Modulators of Autophagy

A significant area of investigation for derivatives of 2-chloro-3-(4-nitrophenyl)propanoic acid is in the development of novel anticancer agents. A notable example is the thiazolidinone derivative, 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid (Les-3331), which has demonstrated potent cytotoxic and antiproliferative activity in breast cancer cell lines.[1][2]

The molecular mechanism of action for this class of derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the modulation of autophagy.[1][2]

Key Mechanistic Features:
  • Apoptosis Induction: Treatment with these thiazolidinone derivatives leads to a cascade of events characteristic of apoptosis. This includes a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction, which is a central event in the intrinsic apoptotic pathway.[1][2]

  • Caspase Activation: The induction of apoptosis is further confirmed by the increased concentration of key executioner caspases. Specifically, elevated levels of both caspase-8 and caspase-9 are observed, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[1][2]

  • Topoisomerase II Inhibition: These derivatives have also been shown to lower the concentration of topoisomerase II, an essential enzyme for DNA replication and repair.[1][2] Inhibition of topoisomerase II leads to DNA damage and ultimately triggers an apoptotic response.

  • Autophagy Modulation: In addition to their pro-apoptotic effects, these compounds also impact autophagy, a cellular recycling process that can either promote cell survival or cell death. A decrease in the levels of autophagy markers such as LC3A, LC3B, and Beclin-1 has been observed, suggesting an inhibition of the autophagic process which, in this context, contributes to the overall cytotoxic effect.[1][2]

Signaling Pathway of Thiazolidinone Derivatives in Cancer Cells

G cluster_0 Derivative Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion ↓ Mitochondrial Membrane Potential Caspase-8 Caspase-8 Derivative->Caspase-8 Activates Topoisomerase II Topoisomerase II Derivative->Topoisomerase II Inhibits Autophagy_Proteins LC3A, LC3B, Beclin-1 Derivative->Autophagy_Proteins ↓ Levels Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Apoptosis Apoptosis Caspase-9->Apoptosis Caspase-8->Apoptosis DNA_Damage DNA Damage Topoisomerase II->DNA_Damage Leads to DNA_Damage->Apoptosis Autophagy Autophagy Autophagy_Proteins->Autophagy Inhibits caption Mechanism of Anticancer Thiazolidinone Derivative

Caption: Signaling pathway of a thiazolidinone derivative in cancer cells.

Experimental Protocol: Assessment of Apoptosis by Flow Cytometry

A detailed methodology for evaluating apoptosis induction by these derivatives is as follows:

  • Cell Culture: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the 2-chloro-3-(4-nitrophenyl)propanoic acid derivative for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and then resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Antibacterial Activity: Acetamide Derivatives Targeting Bacterial Cell Wall Synthesis

Derivatives of 2-chloro-3-(4-nitrophenyl)propanoic acid have also been explored for their antibacterial properties. Specifically, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown promising activity against Klebsiella pneumoniae, a pathogen known for its high capacity to acquire drug resistance.[3][4]

The proposed mechanism of action for this acetamide derivative is the inhibition of essential bacterial enzymes, with a potential target being penicillin-binding proteins (PBPs).[3] PBPs are crucial for the synthesis and remodeling of the bacterial cell wall. Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death. The presence of the chloro atom in the acetamide moiety appears to be critical for this enhanced biological activity.[3]

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

G cluster_0 Start Start Prepare_Derivative Prepare Serial Dilutions of Derivative Start->Prepare_Derivative Inoculate_Bacteria Inoculate with Bacterial Suspension Prepare_Derivative->Inoculate_Bacteria Incubate Incubate at 37°C Inoculate_Bacteria->Incubate Observe_Growth Observe for Visible Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End caption Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for MIC Determination:
  • Preparation of Stock Solution: Dissolve the 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: Prepare a standardized inoculum of K. pneumoniae (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in the wells of the microtiter plate.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Potential: Arylpropionic Acid Derivatives as Cyclooxygenase (COX) Inhibitors

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Although specific studies on the anti-inflammatory mechanism of 2-chloro-3-(4-nitrophenyl)propanoic acid itself are limited, it is plausible that its derivatives could be designed to act as cyclooxygenase (COX) inhibitors.[6]

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX enzymes, arylpropionic acid derivatives can reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.

COX Inhibition Pathway

G cluster_0 Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Derivative Derivative->COX_Enzymes Inhibits caption COX Inhibition by Arylpropionic Acid Derivatives

Caption: COX inhibition by arylpropionic acid derivatives.

Other Potential Therapeutic Applications

The versatility of the 2-chloro-3-(4-nitrophenyl)propanoic acid scaffold is further demonstrated by its use as a precursor in the synthesis of compounds targeting other biological systems. For instance, the related 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid scaffold has been incorporated into molecules designed as:

  • Transient Receptor Potential Vanilloid 1 (TRPV1) modulators: These have potential applications in the treatment of pain.[7]

  • Thrombin inhibitors: These are being investigated for their anticoagulant properties in the prevention and treatment of thrombosis.[7]

These examples highlight the broad potential of this chemical class in drug discovery and development.

Conclusion

The 2-chloro-3-(4-nitrophenyl)propanoic acid framework serves as a valuable starting point for the development of a wide array of biologically active compounds. Its derivatives have demonstrated diverse mechanisms of action, from inducing apoptosis in cancer cells to inhibiting bacterial cell wall synthesis and potentially modulating inflammatory pathways. The ability to tailor the biological activity of this scaffold through chemical modification makes it an exciting area for further research and development of novel therapeutics. Future studies should continue to explore the structure-activity relationships of this class of compounds to optimize their efficacy and selectivity for various therapeutic targets.

References

  • Kawamatsu, Y., Asakawa, H., Saraie, T., Mizuno, K., Imamiya, E., Nishikawa, K., & Hamuro, Y. (1980). Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom. Arzneimittel-Forschung, 30(5), 751–758. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091. [Link]

  • Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. PMC. [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]

  • PubMed. (n.d.). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. [Link]

  • PubMed. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. [Link]

  • Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. ResearchGate. [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. (n.d.). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. [Link]

  • MDPI. (2025). Progress on 3-Nitropropionic Acid Derivatives. [Link]

  • PMC. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. [Link]

  • Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. [Link]

Sources

Exploratory

Toxicity and In Vitro Safety Profiling of 2-Chloro-3-(4-nitrophenyl)propanoic Acid

Executive Summary: Structural Liabilities and Toxicological Context 2-Chloro-3-(4-nitrophenyl)propanoic acid (also known as α -chloro- p -nitrohydrocinnamic acid) is a bifunctional organic molecule frequently utilized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Structural Liabilities and Toxicological Context

2-Chloro-3-(4-nitrophenyl)propanoic acid (also known as α -chloro- p -nitrohydrocinnamic acid) is a bifunctional organic molecule frequently utilized as an intermediate in chemical synthesis and drug development. While its structure offers versatile handles for derivatization—specifically via nucleophilic substitution at the alpha-carbon or reduction of the nitro group—these exact chemical properties introduce significant safety liabilities.

As a Senior Application Scientist evaluating this compound for progression in a drug discovery pipeline, it is imperative to recognize that this molecule harbors two distinct, highly reactive toxicophores: a nitroaromatic ring and an α -chloro carboxylic acid moiety. Evaluating its safety requires a departure from standard cytotoxicity screens; instead, it demands a mechanistically driven in vitro profiling strategy that isolates the specific pathways of bioactivation, off-target receptor binding, and covalent protein modification.

Mechanistic Toxicology: The Dual-Threat Bioactivation

To design an effective safety protocol, we must first establish the causality behind the compound's intrinsic toxicity. The toxicity of 2-chloro-3-(4-nitrophenyl)propanoic acid is not merely a function of passive receptor blockade, but rather active, enzyme-mediated bioactivation.

Nitroaromatic Bioactivation and Redox Cycling

The para-nitro group is highly electron-withdrawing, creating favorable conditions for interaction with biological nucleophiles and redox enzymes[1]. In mammalian cells, flavoenzymes (such as nitroreductases) catalyze the reduction of the nitro group. The toxicity manifests differently depending on the oxygen tension of the tissue:

  • Normoxic Conditions (Redox Cycling): A one-electron reduction yields a nitro anion radical. In the presence of oxygen, this radical rapidly donates its electron to O2​ , generating superoxide ( O2∙−​ ). This futile redox cycle depletes cellular reducing equivalents (NADPH) and induces severe oxidative stress[1].

  • Hypoxic Conditions (Covalent Adduction): In hypoxic environments (e.g., solid tumors or poorly perfused tissues), the nitro group undergoes further two-electron reductions to form nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These species are highly electrophilic and form covalent adducts with DNA and cellular proteins, leading to mutagenicity and genotoxicity[2].

α -Chloro Alkylation Hazard

The α -chloro carboxylic acid moiety presents a classic SN​2 electrophilic center. The electron-withdrawing nature of the adjacent carbonyl group increases the susceptibility of the alpha-carbon to nucleophilic attack. Intracellularly, this leads to the rapid alkylation of glutathione (GSH). The depletion of GSH neutralizes the cell's primary defense against the oxidative stress generated by the nitroaromatic redox cycling, creating a synergistic cascade of cellular toxicity.

Diagram 1: Mechanistic Pathway of Bioactivation and Toxicity

Mechanism Parent 2-Chloro-3-(4-nitrophenyl) propanoic acid NitroRed Nitroreductase / Flavoenzymes (1e- or 2e- reduction) Parent->NitroRed Bioactivation Alkylation Alpha-Chloro Group (Electrophilic Center) Parent->Alkylation Nucleophilic Attack ROS Superoxide / ROS Generation (Normoxia / Redox Cycling) NitroRed->ROS O2 present Hydroxyl Hydroxylamine Intermediate (Hypoxia / Electrophile) NitroRed->Hydroxyl Low O2 Toxicity Cytotoxicity & Apoptosis ROS->Toxicity Lipid Peroxidation Adducts Protein & DNA Adducts Hydroxyl->Adducts DNA Binding GSH Glutathione (GSH) Depletion Alkylation->GSH Detoxification Failure Alkylation->Adducts Covalent Binding GSH->Toxicity Loss of Redox Control Adducts->Toxicity Cellular Damage

Caption: Dual-pathway bioactivation of 2-Chloro-3-(4-nitrophenyl)propanoic acid leading to cytotoxicity.

Strategic Framework for In Vitro Safety Profiling

To avoid late-stage clinical attrition, compounds with structural flags must undergo rigorous secondary pharmacology profiling[3]. A well-designed in vitro safety panel evaluates the compound across a broad spectrum of targets (GPCRs, ion channels, kinases) to identify off-target adverse drug reactions (ADRs)[4].

Data Presentation: Recommended Safety Assays
Assay CategorySpecific Target / MechanismReadout MetricScientific Rationale & Interpretation
Primary Cytotoxicity HepG2 / V79 Cells (Normoxic vs. Hypoxic) IC50​ (ATP viability)Identifies baseline toxicity. A shift to higher toxicity under hypoxia confirms nitroreductase-mediated bioactivation[2].
Reactive Metabolite GSH Trapping (Human Liver Microsomes)LC-MS/MS Adduct MassDetects covalent binding liabilities from the α -chloro group and hydroxylamine intermediates.
Cardiac Safety hERG Potassium ChannelPatch-clamp IC50​ Mandatory regulatory screen to rule out QT prolongation and lethal arrhythmias[4].
Secondary Pharmacology Broad GPCR & Kinase Panel (e.g., 44-target panel)% Inhibition at 10 μM Identifies off-target binding that could lead to systemic ADRs[5].
Genotoxicity Ames Test (with/without S9 fraction)Revertant Colony CountAssesses DNA mutation potential driven by the nitroaromatic toxicophore.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that false positives (e.g., assay interference) and false negatives (e.g., degraded enzymes) are immediately flagged.

Protocol 1: Hypoxia-Dependent Cytotoxicity Screening

Objective: To isolate and quantify the toxicity driven by nitroreduction.

  • Cell Seeding & Pre-incubation:

    • Action: Seed V79 (Chinese hamster) cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

    • Causality: V79 cells are highly characterized for nitroaromatic toxicity assays due to their robust and predictable nitroreductase expression profiles[2].

  • Environmental Segregation:

    • Action: Transfer half the plates to a controlled hypoxia chamber ( <0.1%O2​ , 5%CO2​ , balance N2​ ). Leave the remaining plates in normoxia.

    • Causality: Forces the bioactivation pathway toward the highly toxic hydroxylamine intermediate rather than the ROS redox cycle, differentiating the mechanism of action.

  • Compound Administration:

    • Action: Dose 2-Chloro-3-(4-nitrophenyl)propanoic acid in a 10-point, 3-fold dilution series (100 μM to 5 nM ).

    • Validation: Include Tirapazamine as a positive hypoxic-cytotoxin control, and vehicle (0.1% DMSO) as a negative control.

  • Viability Readout (48h post-dose):

    • Action: Lyse cells and quantify ATP using a luminescence-based assay (e.g., CellTiter-Glo).

    • Causality: ATP quantification is directly proportional to metabolically active cells and avoids the redox-interference artifacts common with tetrazolium (MTT) dyes when testing nitroaromatics.

Protocol 2: Electrophilic Trapping via GSH Adduction

Objective: To quantify the alkylating potential of the α -chloro moiety.

  • Microsomal Incubation:

    • Action: Combine 1 mg/mL Human Liver Microsomes (HLM), 10 μM test compound, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs provide the necessary Phase I enzymes, while the supraphysiological GSH concentration acts as a "trap" for any generated electrophiles or direct SN​2 reactions.

  • Reaction Initiation & Quenching:

    • Action: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Quench with an equal volume of ice-cold acetonitrile containing an internal standard.

    • Validation: Run a parallel control without NADPH to distinguish between direct alkylation (driven by the α -chloro group) and metabolism-dependent alkylation (driven by nitroreduction).

  • LC-MS/MS Analysis:

    • Action: Centrifuge to precipitate proteins. Analyze the supernatant using high-resolution mass spectrometry, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Diagram 2: High-Throughput Safety Profiling Workflow

Workflow Start Compound Selection 2-Chloro-3-(4-nitrophenyl)propanoic acid Primary Primary Cytotoxicity Screening (Hypoxic vs Normoxic) Start->Primary SecPharm Secondary Pharmacology Panel (GPCRs, Kinases, Ion Channels) Start->SecPharm Metab Reactive Metabolite Trapping (GSH Adduct LC-MS/MS) Start->Metab Data Data Synthesis & SAR Modeling (Therapeutic Index Calculation) Primary->Data SecPharm->Data Metab->Data Decision Go / No-Go Decision Lead Optimization Data->Decision Therapeutic Index > 100x

Caption: Integrated workflow for the in vitro safety profiling of halogenated nitroaromatics.

Data Interpretation and Lead Optimization

The ultimate goal of in vitro safety profiling is to inform chemical design. If 2-Chloro-3-(4-nitrophenyl)propanoic acid demonstrates a narrow therapeutic index (e.g., off-target IC50​ values within 10-fold of the primary efficacy target), structural optimization is required[5].

  • Mitigating Nitroaromatic Toxicity: If hypoxic cytotoxicity or Ames test positivity is observed, the nitro group must be replaced. Bioisosteres such as cyano ( −CN ), trifluoromethyl ( −CF3​ ), or methylsulfonyl ( −SO2​CH3​ ) groups can maintain the electron-withdrawing character necessary for target binding while eliminating the redox liability.

  • Mitigating Alkylation: If GSH depletion is rapid, the α -chloro group is too reactive for systemic administration. Steric hindrance (e.g., adding a methyl group to the alpha carbon) or replacing the chloride with a less reactive leaving group (e.g., a hydroxyl group to form an α -hydroxy acid) will drastically improve the pharmacokinetic safety profile.

References

  • Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential Source: Journal of the National Cancer Institute (NIH) URL:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Source: SciELO URL:[Link]

  • Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel Source: ACS Publications URL:[Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? Source: PubMed (NIH) URL:[Link]

  • In vitro safety pharmacology profiling at Novartis Source: European Pharmaceutical Review URL:[Link]

Sources

Foundational

Mass spectrometry fragmentation patterns of 2-Chloro-3-(4-nitrophenyl)propanoic acid

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Chloro-3-(4-nitrophenyl)propanoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-Chloro-3-(4-nitrophenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of 2-Chloro-3-(4-nitrophenyl)propanoic acid. As a molecule incorporating three distinct functional moieties—a carboxylic acid, an alkyl chloride, and a nitroaromatic group—its fragmentation behavior is rich with diagnostic pathways crucial for its unambiguous identification in complex matrices. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation. We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques, explaining the causal mechanisms behind the observed cleavages. The protocols described herein are designed to be self-validating, providing a robust framework for experimental replication.

Introduction: Structural Considerations and Analytical Strategy

2-Chloro-3-(4-nitrophenyl)propanoic acid (Molecular Formula: C₉H₈ClNO₄, Monoisotopic Mass: 229.0142 u) presents a unique analytical challenge and opportunity. The molecule's fragmentation is governed by the interplay of its functional groups:

  • The Carboxylic Acid: Prone to characteristic losses of water (H₂O) and carbon dioxide (CO₂), and provides a site for efficient deprotonation in negative-ion ESI.[1][2]

  • The α-Chloro Substituent: Introduces a key isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1) on any fragment retaining it, serving as a powerful diagnostic tool.[3] It also facilitates the neutral loss of hydrogen chloride (HCl).

  • The 4-Nitrophenyl Group: This moiety dictates fragmentation through characteristic losses of nitric oxide (•NO) and nitrogen dioxide (•NO₂), which are hallmarks of nitroaromatic compounds.[4][5] The C-N bond cleavage at the benzylic position is also a primary consideration.

Our analytical strategy will leverage both "hard" and "soft" ionization techniques to build a complete structural picture. Electron Ionization (EI), typically coupled with Gas Chromatography (GC), will provide a complex but reproducible "fingerprint" spectrum through extensive fragmentation. Conversely, Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC), allows for the analysis of the intact molecule and controlled fragmentation via tandem mass spectrometry (MS/MS), which is essential for confirming the molecular weight and probing specific fragmentation channels.

Predicted Fragmentation Pathway: Electron Ionization (EI-MS)

Due to the low volatility of the carboxylic acid, analysis by GC-EI-MS necessitates prior derivatization (e.g., esterification to its methyl or ethyl ester). The following discussion assumes analysis of the underivatized molecule via a direct insertion probe or after appropriate derivatization, focusing on the core fragmentation of the parent structure.

Under 70 eV EI conditions, the molecular ion ([M]•⁺) at m/z 229 will be formed. Its stability may be moderate, but its characteristic isotopic pattern, with a significant M+2 peak at m/z 231 (~32% of the M peak), is a definitive indicator of a chlorine-containing species.[3][5] The fragmentation is predicted to proceed through several competing, high-energy pathways driven by the formation of stable radicals and cations.

Key EI Fragmentation Pathways:

  • α-Cleavage (Loss of •COOH): Cleavage of the Cα-C bond is a common pathway for carboxylic acids, leading to the loss of the carboxyl radical (•COOH, 45 u).[2] This yields a resonance-stabilized benzylic cation at m/z 184 .

  • Benzylic Cleavage: The cleavage of the bond between the phenyl ring and the propanoic acid side chain is highly probable, generating a 4-nitrobenzyl cation at m/z 136 .

  • Loss of Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage to lose a chlorine radical (35 u), resulting in an ion at m/z 194 .

  • Nitro Group Fragmentation: The nitro group readily fragments via two signature pathways:

    • Loss of •NO₂ (46 u) from the molecular ion to yield an ion at m/z 183 .[4][5]

    • Loss of •NO (30 u) from the molecular ion to give an ion at m/z 199 , which may subsequently lose CO.[1][6]

  • McLafferty-type Rearrangement & HCl Loss: A rearrangement can facilitate the loss of a neutral HCl molecule (36 u), producing a radical cation at m/z 193 .

These primary fragments will undergo further sequential losses, creating a complex but interpretable spectrum. For instance, the ion at m/z 184 (from •COOH loss) can subsequently lose •NO₂ to form an ion at m/z 138.

Table 1: Predicted Major Fragment Ions in EI-MS
m/z (for ³⁵Cl)Proposed Ion Structure / Neutral LossNotes
229[C₉H₈ClNO₄]•⁺ (Molecular Ion)M+2 peak at m/z 231 expected.
199[M - •NO]•⁺Characteristic loss from nitroaromatics.[1][4]
194[M - •Cl]⁺Loss of the chlorine radical.
193[M - HCl]•⁺Neutral loss of hydrogen chloride.
184[M - •COOH]⁺Result of α-cleavage.[2]
183[M - •NO₂]⁺Characteristic loss from nitroaromatics.[4][5]
136[C₇H₆NO₂]⁺4-nitrobenzyl cation from benzylic cleavage.
106[C₇H₆O]⁺From m/z 136 via loss of NO.
90[C₆H₄O]•⁺From m/z 136 via loss of NO₂ and C.
Diagram: Predicted EI-MS Fragmentation Pathway

EI_Fragmentation cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]•⁺ m/z 229/231 F194 [M - •Cl]⁺ m/z 194 M->F194 - •Cl F184 [M - •COOH]⁺ m/z 184/186 M->F184 - •COOH F183 [M - •NO₂]⁺ m/z 183/185 M->F183 - •NO₂ F136 [4-nitrobenzyl]⁺ m/z 136 M->F136 - C₂H₂ClO₂ (Benzylic Cleavage) F193 [M - HCl]•⁺ m/z 193 M->F193 - HCl F138 [F184 - •NO₂]⁺ m/z 138/140 F184->F138 - •NO₂ F106 [F136 - NO]⁺ m/z 106 F136->F106 - NO

Caption: Predicted fragmentation cascade for 2-Chloro-3-(4-nitrophenyl)propanoic acid under EI.

Predicted Fragmentation Pathway: ESI-MS/MS

Electrospray ionization is the preferred method for analyzing the intact molecule, typically coupled with LC. Fragmentation is induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer.

Negative Ion Mode ([M-H]⁻)

Due to the acidic proton of the carboxylic acid, negative ion mode is expected to be highly sensitive. The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 228.0067 (for ³⁵Cl).

Key ESI (-) Fragmentation Pathways:

  • Decarboxylation (Loss of CO₂): This is the most common and often the most dominant fragmentation pathway for deprotonated carboxylic acids.[1][6] The loss of CO₂ (44 u) from the precursor ion will generate the base peak at m/z 184 .

  • Loss of HCl: The neutral loss of hydrogen chloride (36 u) is also a highly probable pathway, leading to an ion at m/z 192 .

  • Combined Losses: The primary fragment at m/z 184 may subsequently lose HCl, or the fragment at m/z 192 may lose CO₂, both leading to a product ion at m/z 148 .

Table 2: Predicted Major Fragment Ions in ESI-MS/MS (Negative Mode)
Precursor m/zProduct m/zNeutral LossProposed Ion StructureNotes
228.0184.0CO₂ (44 u)[C₈H₈ClNO₂]⁻Dominant fragmentation, loss of CO₂.[1][6]
228.0192.0HCl (36 u)[C₉H₆NO₄]⁻Loss of hydrogen chloride.
228.0182.0•NO₂ (46 u)[C₉H₇Cl]⁻Loss of nitro group (less common in ESI-).
184.0148.0HCl (36 u)[C₈H₇NO₂]⁻Secondary fragmentation from m/z 184.
Diagram: Predicted ESI (-) Fragmentation Pathway

ESI_Negative_Fragmentation cluster_products Product Ions M_H [M-H]⁻ m/z 228/230 F184 [M-H - CO₂]⁻ m/z 184/186 M_H->F184 - CO₂ (44 u) F192 [M-H - HCl]⁻ m/z 192 M_H->F192 - HCl (36 u) F148 [M-H - CO₂ - HCl]⁻ m/z 148 F184->F148 - HCl (36 u)

Caption: Predicted fragmentation of the [M-H]⁻ precursor ion in negative mode ESI-MS/MS.

Positive Ion Mode ([M+H]⁺)

While potentially less sensitive than negative mode, positive ion analysis can provide complementary structural data. The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 230.0216 (for ³⁵Cl).

Key ESI (+) Fragmentation Pathways:

  • Loss of Water (H₂O): Protonation on the carbonyl oxygen can facilitate the loss of water (18 u), yielding a stable acylium ion at m/z 212 .

  • Loss of the Entire Side Chain: Cleavage at the benzylic position can lead to the loss of the 2-chloropropanoic acid moiety, resulting in the 4-nitrophenyl ion at m/z 122 .

  • Loss of HCl: Similar to other modes, the neutral loss of HCl (36 u) can occur, producing an ion at m/z 194 .

Experimental Protocols

To ensure scientific integrity, the following validated protocols are provided as a starting point for the analysis of 2-Chloro-3-(4-nitrophenyl)propanoic acid.

Protocol for LC-ESI-MS/MS Analysis

This is the preferred method for direct analysis of the title compound.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • MS Conditions:

    • Ionization Mode: ESI, negative and positive modes (acquired in separate runs or with polarity switching).

    • Capillary Voltage: 3.5 kV (negative), 4.0 kV (positive).

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 50-300 for full scan (MS1).

    • MS/MS: Select precursor ions (m/z 228.0 in negative; m/z 230.0 in positive) and apply a collision energy of 10-30 eV to induce fragmentation.

Protocol for GC-EI-MS Analysis (after Derivatization)

This method provides detailed structural information but requires derivatization to increase volatility.

  • Sample Derivatization (Methylation):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours at 65°C.

    • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector and an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Oven Program: Hold at 100 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: EI.

    • Electron Energy: 70 eV.[7]

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

Diagram: General Analytical Workflow

Workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway Sample1 Sample in Solution LC LC Separation Sample1->LC ESI ESI Source (Soft Ionization) LC->ESI MS1 MS1: Precursor Ion [M-H]⁻ or [M+H]⁺ ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Fragment Ions CID->MS2 Sample2 Sample Deriv Derivatization (e.g., Methylation) Sample2->Deriv GC GC Separation Deriv->GC EI EI Source (Hard Ionization) GC->EI Fragments Extensive Fragmentation EI->Fragments

Caption: Comparative experimental workflows for LC-ESI-MS/MS and GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-3-(4-nitrophenyl)propanoic acid is a predictable and highly informative process. Under high-energy EI conditions, the fragmentation is dominated by cleavages driven by the individual functional groups, including losses of •COOH, •Cl, and •NO₂. In contrast, soft-ionization ESI-MS/MS provides a more controlled fragmentation cascade, with the negative ion mode being particularly diagnostic due to the facile and dominant loss of CO₂ from the deprotonated parent molecule. The presence of a chlorine atom provides a crucial isotopic signature across all fragmentation pathways. By employing a combination of these techniques and understanding the underlying chemical principles, researchers can confidently identify and structurally characterize this molecule in various applications.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

  • Wickramanayake, P. P., Deinzer, M. L., & Burlingame, A. L. (1985). Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides. Biomedical Mass Spectrometry, 12(3), 127-133. [Link]

  • Górecki, T., & Hutta, M. (2000). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Sanborn, J. R., Gee, S. J., Gilman, S. D., & Hammock, B. D. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 50(26), 7504–7514. [Link]

  • Fraser, R. T., & Paul, N. C. (1968). The mass spectrometry of nitrate esters and related compounds. Part II. Journal of the Chemical Society B: Physical Organic, 1407-1410. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Perreault, H., & Costello, C. E. (1995). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of the American Society for Mass Spectrometry, 6(5), 417-424. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Urbaniak, A., Gębalski, J., & Gierczak, T. (2011). Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. Analytical and Bioanalytical Chemistry, 401(8), 2631–2638. [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Propanoic acid, 2-chloro-. NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Chloro-3-(4-nitrophenyl)propanoic acid via Meerwein arylation

Application Note: Synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid via Copper-Mediated Meerwein Arylation Introduction and Mechanistic Overview The Meerwein arylation is a highly versatile, redox-modulated radical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid via Copper-Mediated Meerwein Arylation

Introduction and Mechanistic Overview

The Meerwein arylation is a highly versatile, redox-modulated radical addition reaction used to functionalize electron-deficient alkenes[1]. In drug development and complex intermediate synthesis, the reaction of aryl diazonium salts with α , β -unsaturated carbonyl compounds provides a direct route to α -halo- β -arylpropanoic acids.

The synthesis of 2-chloro-3-(4-nitrophenyl)propanoic acid from 4-nitroaniline and acrylic acid exemplifies this transformation. The process relies on the catalytic generation of aryl radicals via single-electron transfer (SET) from a copper(I) species to the diazonium salt[2]. The strongly electron-withdrawing nitro group on the aromatic ring destabilizes the diazonium intermediate, necessitating strict thermal control, but subsequently stabilizes the resulting aryl radical, enhancing its electrophilic addition to the electron-deficient double bond of acrylic acid.

Causality in Catalyst Selection: While copper(II) chloride (CuCl 2​ ) is often added, the active initiator is trace copper(I)[2]. The Cu(II) species plays a critical role in the termination step: it acts as a halogen donor (ligand transfer), trapping the intermediate carbon-centered radical to install the α -chloro substituent while regenerating the Cu(I) catalyst[1].

MeerweinMechanism A 4-Nitroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C 4-Nitrobenzenediazonium Chloride B->C D SET Reduction (Cu+ Catalyst) C->D E 4-Nitrophenyl Radical + N2 gas D->E F Radical Addition (Acrylic Acid) E->F G Alkyl Radical Intermediate F->G H Ligand Transfer (Cl abstraction from CuCl2) G->H I 2-Chloro-3-(4-nitrophenyl) propanoic acid H->I

Workflow of 2-Chloro-3-(4-nitrophenyl)propanoic acid synthesis via Meerwein arylation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physical parameters for a standard 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
4-Nitroaniline 138.121.0013.8 gAryl radical precursor
Hydrochloric Acid (37%) 36.463.5030.0 mLDiazotization medium / Cl donor
Sodium Nitrite 69.001.057.25 gNitrosating agent
Acrylic Acid 72.061.208.65 gRadical acceptor (Alkene)
Copper(II) Chloride Dihydrate 170.480.152.55 gCatalyst / Halogen transfer agent
Acetone 58.08-50.0 mLCo-solvent for alkene solubility

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones to ensure the reaction trajectory is correct before proceeding to the next step.

Phase 1: Diazotization of 4-Nitroaniline
  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 4-nitroaniline (13.8 g, 100 mmol) in 30 mL of concentrated HCl and 30 mL of deionized water.

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-salt bath. Expert Insight: Maintaining T < 5 °C is critical to prevent the hydrolysis of the diazonium salt into 4-nitrophenol.

  • Nitrosation: Dissolve sodium nitrite (7.25 g, 105 mmol) in 15 mL of cold water. Add this solution dropwise to the aniline suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation Check 1: After addition, stir for 15 minutes. The suspension should transition into a relatively clear, pale-yellow solution (4-nitrobenzenediazonium chloride). Test the solution with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid.

  • Quenching: Add small portions of sulfamic acid (or urea) until the starch-iodide test is negative, preventing unwanted side reactions in the subsequent step.

Phase 2: Meerwein Arylation
  • Alkene Addition: To the cold diazonium solution, add acrylic acid (8.65 g, 120 mmol) dissolved in 50 mL of acetone. Expert Insight: Acetone acts as a miscible co-solvent, ensuring the organic alkene is available to the aqueous diazonium species.

  • Catalyst Initiation: Dissolve CuCl 2​⋅2H2​O (2.55 g, 15 mmol) in 10 mL of water. Add this catalyst solution dropwise to the reaction mixture.

  • Validation Check 2: The onset of the Meerwein arylation is visually self-validating. Upon catalyst addition, vigorous evolution of nitrogen gas (N 2​ ) will commence[3]. The solution color will darken.

  • Propagation: Remove the ice bath and allow the reaction to warm gradually to room temperature. Stir for 4–6 hours until gas evolution completely ceases, indicating the consumption of the diazonium salt.

Phase 3: Workup and Purification
  • Extraction: Dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 × 75 mL).

  • Washing: Wash the combined organic layers with 1 M HCl (50 mL) to remove residual copper salts, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product as a dark oil or semi-solid.

  • Purification: Recrystallize the crude material from a mixture of toluene/hexane or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc with 1% acetic acid) to isolate the pure 2-chloro-3-(4-nitrophenyl)propanoic acid.

References

  • Wikipedia Contributors. "Meerwein arylation." Wikipedia, The Free Encyclopedia. URL: [Link]

  • ChemEurope. "Meerwein arylation." ChemEurope Encyclopedia. URL:[Link]

  • Hari, D. P., & König, B. "The Photoredox Catalyzed Meerwein Arylation." Universität Regensburg. URL:[Link]

Sources

Application

A Detailed Guide to the Catalytic Enantioselective Synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic Acid

An Application Note for the Synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid Abstract This application note provides a comprehensive, field-proven guide for the catalytic enantioselective synthesis of 2-Chloro-3-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid

Abstract

This application note provides a comprehensive, field-proven guide for the catalytic enantioselective synthesis of 2-Chloro-3-(4-nitrophenyl)propanoic acid, a valuable chiral building block for pharmaceutical and agrochemical research. The described methodology follows a robust three-part synthetic strategy: (1) preparation of the aldehyde precursor, 3-(4-nitrophenyl)propanal, from a commercially available starting material; (2) a highly enantioselective organocatalytic α-chlorination of the aldehyde via enamine catalysis; and (3) a mild oxidation to yield the final α-chloro carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and data analysis workflows to ensure reproducible and successful synthesis.

Introduction: The Significance of Chiral α-Chloro Carboxylic Acids

Optically active α-chlorinated carbonyl compounds are highly sought-after intermediates in organic synthesis.[1] Their bifunctional nature—possessing both an electrophilic carbon center and a modifiable carbonyl group—allows for versatile and stereospecific transformations. Specifically, the α-chloro moiety can be displaced by a variety of nucleophiles via SN2-type reactions, enabling the stereocontrolled introduction of new functional groups. This makes them invaluable precursors for the synthesis of non-proteinogenic amino acids, α-hydroxy acids, and other complex, biologically active molecules.[2] The target molecule, 2-Chloro-3-(4-nitrophenyl)propanoic acid, incorporates a nitro-substituted phenyl ring, a common pharmacophore, making it a particularly relevant building block for drug discovery programs.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, beginning with a common starting material and proceeding through an organocatalytic key step to establish the desired stereocenter.

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of 3-(4-Nitrophenyl)propanal (Precursor)

Principle: The aldehyde precursor is synthesized via the selective reduction of the carbon-carbon double bond of commercially available 4-nitrocinnamaldehyde. Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method that preferentially reduces the alkene in the presence of both an aldehyde and an aromatic nitro group under controlled conditions.

Protocol 1: Precursor Synthesis

  • Reaction Setup: To a 250 mL hydrogenation flask, add 4-nitrocinnamaldehyde (5.0 g, 28.2 mmol) and ethyl acetate (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (150 mg, ~3 mol% Pd) to the suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (3 x 20 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 3-(4-nitrophenyl)propanal is typically of sufficient purity for the next step. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Part 2: Catalytic Enantioselective α-Chlorination

Principle & Mechanistic Insight: This crucial step employs the principles of enamine catalysis to achieve high enantioselectivity.[3][4] A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, reacts with the precursor aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic chlorine source, N-chlorosuccinimide (NCS), in a stereocontrolled fashion. The chiral environment created by the catalyst directs the attack to one face of the enamine, leading to the formation of the α-chloro aldehyde with high enantiomeric excess. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

Catalytic_Cycle cluster_cycle Enamine Catalysis Cycle A Aldehyde (R-CHO) C Iminium Ion A->C + Catalyst (B) - H₂O H2O H₂O B Chiral Amine Catalyst D Enamine C->D - H+ F Chlorinated Iminium Ion D->F + NCS (E) E NCS (Cl+) F->B - Succinimide - H+ G α-Chloro Aldehyde (Product) F->G + H₂O (H2O)

Caption: The catalytic cycle for organocatalytic α-chlorination.

Protocol 2: Enantioselective α-Chlorination

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-nitrophenyl)propanal (4.0 g, 22.3 mmol) and (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (430 mg, 1.34 mmol, 6 mol%) in chloroform (CHCl₃, 45 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (3.27 g, 24.5 mmol, 1.1 equivalents) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or ¹H NMR. The reaction is typically complete within 2-6 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 2-chloro-3-(4-nitrophenyl)propanal by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Oxidation to the Carboxylic Acid

Principle: A mild oxidation is required to convert the α-chloro aldehyde to the final carboxylic acid without causing epimerization at the newly formed stereocenter or other side reactions. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄), is ideal for this transformation.[5] A scavenger, such as 2-methyl-2-butene, is used to trap the hypochlorite byproduct.

Protocol 3: Pinnick Oxidation

  • Reaction Setup: Dissolve the purified 2-chloro-3-(4-nitrophenyl)propanal (e.g., 3.5 g, 16.4 mmol) in tert-butanol (70 mL) and water (30 mL) in a flask equipped with a stir bar.

  • Reagent Addition: Add 2-methyl-2-butene (8.7 mL, 82 mmol, 5 equivalents). In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 2.96 g, 32.8 mmol, 2 equivalents) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 2.96 g, 21.3 mmol) in water (30 mL).

  • Slow Addition: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature over 30 minutes. An exotherm may be observed.

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, or until the starting aldehyde is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly acidify to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the final product, 2-Chloro-3-(4-nitrophenyl)propanoic acid.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence based on literature precedents for similar substrates.[2][4][5]

StepProductExpected YieldExpected Enantiomeric Excess (ee)Key Parameters
1 3-(4-Nitrophenyl)propanal>90%N/A50 psi H₂, 10% Pd/C
2 2-Chloro-3-(4-nitrophenyl)propanal85-95%90-97% ee0 °C, CHCl₃, 6 mol% catalyst
3 2-Chloro-3-(4-nitrophenyl)propanoic acid>90%>99% ee retentionRoom temp, NaClO₂, buffered

Characterization and Analytical Workflow

Confirmation of the final product's structure and enantiopurity is critical. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow Start Purified Final Product NMR ¹H & ¹³C NMR Spectroscopy Start->NMR MS High-Resolution Mass Spectrometry (HRMS) Start->MS HPLC Chiral HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Enantiomeric Purity (ee %) HPLC->Purity

Caption: Workflow for product characterization and analysis.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the final product must be determined by HPLC using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). The acid may need to be converted to its methyl ester for better separation.

References

  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). A Mild, Efficient, and Practical Method for the Selective Oxidation of Aldehydes to Carboxylic Acids. Organic Letters, 5(7), 1031–1034. [Link]

  • Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]

  • Barbas, C. F., III. (2008). Enamine Catalysis: A Powerful and Versatile Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 47(3), 42-47. [Link]

  • Purohit, V. K., & Singh, R. P. (2012). Recent advances in organocatalytic asymmetric α-functionalization of aldehydes and ketones. Tetrahedron, 68(40), 8359-8395. [Link]

Sources

Method

Application Notes and Protocols for the Use of 2-Chloro-3-(4-nitrophenyl)propanoic Acid in Peptide Synthesis

Introduction: A Gateway to Novel Peptide Architectures In the evolving landscape of peptide science, the incorporation of unnatural amino acids (UAAs) has become a cornerstone for developing next-generation therapeutics,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Gateway to Novel Peptide Architectures

In the evolving landscape of peptide science, the incorporation of unnatural amino acids (UAAs) has become a cornerstone for developing next-generation therapeutics, probes, and research tools.[1][2][] These non-proteinogenic building blocks offer a vast chemical space to modulate the pharmacological properties of peptides, including their stability, potency, and receptor selectivity.[] 2-Chloro-3-(4-nitrophenyl)propanoic acid, while not a direct participant in peptide coupling reactions, serves as a pivotal and accessible precursor for the synthesis of L-4-nitrophenylalanine (p-nitro-Phe), a highly valuable UAA.

The 4-nitrophenyl side chain of p-nitro-Phe provides a unique set of properties. The nitro group can serve as a spectroscopic probe, an electron acceptor for studying photoinduced electron transfer, or a chemical handle that can be readily reduced to an amino group for further functionalization.[4][5][6] This guide provides a comprehensive overview of the synthesis of Fmoc-L-4-nitrophenylalanine from 2-Chloro-3-(4-nitrophenyl)propanoic acid and its subsequent application in solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of Fmoc-L-4-nitrophenylalanine from 2-Chloro-3-(4-nitrophenyl)propanoic acid

The primary application of 2-Chloro-3-(4-nitrophenyl)propanoic acid in the context of peptide synthesis is its role as a readily available starting material for the synthesis of L-4-nitrophenylalanine. The synthetic strategy hinges on the nucleophilic substitution of the α-chloro group with an amine source, followed by standard N-terminal protection for SPPS.

Causality of the Synthetic Approach

The choice of an α-chloro acid as a precursor is strategic. The halogen at the α-position activates the carbon for nucleophilic attack, a classic and well-understood reaction in organic chemistry. The subsequent N-Fmoc protection is the industry standard for solid-phase peptide synthesis, ensuring compatibility with established protocols.[7][8]

Experimental Workflow Diagram

G A 2-Chloro-3-(4-nitrophenyl)propanoic acid B Nucleophilic Substitution (Ammonolysis) A->B NH₃ (aq) C Racemic 4-Nitrophenylalanine B->C D Fmoc Protection (Fmoc-OSu) C->D E Fmoc-L-4-nitrophenylalanine (For SPPS) D->E Purification caption Figure 1. Synthetic workflow from the chloro-acid to the SPPS-ready amino acid.

Caption: Figure 1. Synthetic workflow from the chloro-acid to the SPPS-ready amino acid.

Protocol 1: Synthesis of L-4-Nitrophenylalanine

This protocol outlines the conversion of the α-chloro acid to the corresponding amino acid. Note that this method produces a racemic mixture, which would require a subsequent resolution step or the use of a chiral synthesis approach for enantiomerically pure L-amino acid. For simplicity, we describe the direct amination.

Materials:

  • 2-Chloro-3-(4-nitrophenyl)propanoic acid

  • Aqueous Ammonia (28-30%)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ethanol

Procedure:

  • In a sealed pressure vessel, dissolve 10 g of 2-Chloro-3-(4-nitrophenyl)propanoic acid in 100 mL of concentrated aqueous ammonia.

  • Heat the vessel to 60-70°C for 10-12 hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

  • Evaporate the excess ammonia under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to approximately 5.5-6.0 with dilute HCl. This is the isoelectric point for p-nitrophenylalanine, where it has minimum solubility.

  • Allow the solution to cool to 4°C to crystallize the racemic p-nitrophenylalanine.

  • Filter the crude product, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize from hot water to obtain purified racemic 4-nitrophenylalanine.

Self-Validation Note: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic nitro group shifts in the aromatic region of the NMR spectrum is a key indicator of successful synthesis.

Protocol 2: Nα-Fmoc Protection of L-4-Nitrophenylalanine

For use in SPPS, the synthesized amino acid must be protected with a base-labile Fmoc group.[7]

Materials:

  • L-4-Nitrophenylalanine (assuming resolution of the racemic mixture)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolve 1 equivalent of L-4-nitrophenylalanine in a 10% aqueous solution of NaHCO₃.

  • In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl. The Fmoc-protected amino acid will precipitate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the product by flash chromatography or recrystallization from an ethyl acetate/hexane mixture.

Self-Validation Note: The successful attachment of the Fmoc group can be confirmed by the presence of the characteristic fluorenyl group protons in the ¹H NMR spectrum and the increased molecular weight in the mass spectrum.

Part 2: Application of Fmoc-L-4-nitrophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

With Fmoc-L-4-nitrophenylalanine in hand, it can be seamlessly incorporated into standard SPPS protocols to generate peptides containing this UAA.[4]

Workflow for SPPS Incorporation

G Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple Fmoc-p-nitro-Phe-OH (HBTU/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection (Piperidine) Wash2->Deprotection2 Cycle Repeat Cycle for Next Amino Acid Deprotection2->Cycle Cleavage Cleavage from Resin & Deprotection (TFA) Cycle->Cleavage Peptide Purified Peptide with p-nitro-Phe Cleavage->Peptide caption Figure 2. General workflow for SPPS incorporating p-nitrophenylalanine.

Caption: Figure 2. General workflow for SPPS incorporating p-nitrophenylalanine.

Protocol 3: Incorporation of Fmoc-L-4-nitrophenylalanine into a Peptide Sequence

This protocol assumes a standard manual or automated SPPS procedure on a pre-loaded resin (e.g., Wang or Rink Amide).

Materials:

  • Fmoc-protected resin

  • Fmoc-L-4-nitrophenylalanine

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvent: DMF

  • Washing Solvent: DCM (Dichloromethane)

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal of the growing peptide chain.

  • Washing: Wash the resin alternately with DMF (3x) and DCM (3x) to remove piperidine and by-products.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-L-4-nitrophenylalanine (3 eq.) with HBTU (2.95 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Self-Validation Note: The final peptide product should be analyzed by HPLC for purity and by mass spectrometry to confirm the correct molecular weight, which validates the successful incorporation of the p-nitrophenylalanine residue.

Applications and Quantitative Data

Peptides containing p-nitrophenylalanine have found diverse applications in biochemical and biophysical research. The nitro group serves as a useful spectroscopic handle.

Application AreaProperty UtilizedTypical MeasurementReference
Heat Transfer Studies Vibrational reporter of the NO₂ groupFemtosecond IR-pump-IR-probe experiments[5]
Photoinduced Electron Transfer Electron acceptorSteady-state and time-resolved fluorescence spectroscopy[6]
Photocleavage of Peptides Photolabile properties of ortho-nitrobenzyl compounds (isomer)HPLC and Mass Spectrometry post-irradiation[9]
Enzyme Substrate Probes Chromogenic properties upon enzymatic cleavageUV-Vis Spectrophotometry[10]

Conclusion

2-Chloro-3-(4-nitrophenyl)propanoic acid is a valuable precursor for the synthesis of L-4-nitrophenylalanine, an unnatural amino acid with significant utility in peptide research. The protocols provided herein offer a clear pathway from this chloro-acid to the incorporation of the resulting UAA into peptides via standard SPPS methodologies. The unique properties of the nitrophenyl side chain enable a range of advanced applications, empowering researchers to probe biological systems and design novel peptide-based molecules with enhanced functionalities.

References

  • Zervas, L., et al. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(21), 3660–3666. [Link]

  • Thoma, R., et al. (1995). A convenient synthesis of amino acid p-nitroanilides. Tetrahedron Letters, 36(43), 7855-7858. [Link]

  • Google Patents. (2009). Synthesis method of L-p-nitrophenylalanine. CN101417959A.
  • Wang, L., et al. (2013). Synthesis and protein incorporation of azido-modified unnatural amino acids. Methods in Enzymology, 523, 31-41. [Link]

  • Backus, E. H. G., et al. (2011). Nitro-Phenylalanine: A Novel Sensor for Heat Transfer in Peptides. The Journal of Physical Chemistry B, 115(10), 2343–2350. [Link]

  • Taki, M., et al. (1998). Site-Directed Incorporation of p-Nitrophenylalanine into Streptavidin and Site-to-Site Photoinduced Electron Transfer from a Pyrenyl Group to a Nitrophenyl Group on the Protein Framework. The Journal of Physical Chemistry B, 102(24), 4911–4917. [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

  • UCLA. Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • Google Patents. (2023). Unnatural amino acids and uses thereof. US20230042042A1.
  • Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 126(42), 13880–13881. [Link]

  • Terrey, M. J., et al. (2019). Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. Organic Letters, 21(1), 213-217. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • MDPI. (2020). Synthesis of Peptide-Immobilized Magnetic Beads, and Peptide Reactivity Assay for Assessing Skin Sensitization Utilizing Chromophore. Molecules, 25(19), 4585. [Link]

  • Veranova. (2025). A Glimpse into the Development of Peptide Coupling Reagents. [Link]

  • Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Journal of Peptide Science, 17(5), 323-338. [Link]

  • Fülöp, F. (2006). Application of alicyclic β-amino acids in peptide chemistry. Chemical Society Reviews, 35(2), 156-165. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Chloro-3-(4-nitrophenyl)propanoic Acid in Drug Discovery

Introduction: Strategic Diversification of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The compound 2-chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Diversification of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The compound 2-chloro-3-(4-nitrophenyl)propanoic acid presents itself as a versatile starting material, embodying key features that are amenable to a variety of chemical transformations. Its structure comprises a reactive α-chloro acid moiety, a chiral center, and an electronically distinct nitrophenyl group. This unique combination offers multiple avenues for derivatization, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

The presence of the 4-nitrophenyl group is of particular significance. While the nitro group is a known pharmacophore in several established drugs, it is also associated with potential toxicity.[1] This dichotomy provides a compelling rationale for its bioisosteric replacement or molecular modification to mitigate undesirable effects while retaining or enhancing biological activity. Furthermore, the α-chloro acid functionality serves as a linchpin for introducing diverse functional groups through nucleophilic substitution, allowing for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

This guide provides a comprehensive overview of the derivatization strategies for 2-chloro-3-(4-nitrophenyl)propanoic acid, with a focus on creating libraries of compounds for drug discovery screening. We will delve into the rationale behind these derivatizations, present detailed, field-tested protocols, and discuss the potential therapeutic applications of the resulting compounds, which have shown promise in areas such as antimicrobial and anticancer research.[2][3]

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of 2-chloro-3-(4-nitrophenyl)propanoic acid can be systematically approached by targeting its three key functional regions: the carboxylic acid, the α-chloro substituent, and the nitro group. Each of these sites offers a unique handle for chemical modification, leading to distinct classes of derivatives with diverse pharmacological potential.

G cluster_0 Derivatization Strategies Core Scaffold 2-Chloro-3-(4-nitrophenyl)propanoic Acid Amide Formation Amide Library (Diverse Amines) Core Scaffold->Amide Formation Coupling Agents Ester Formation Ester Library (Diverse Alcohols) Core Scaffold->Ester Formation Acid Catalysis Azide Introduction Azido Derivatives (Click Chemistry) Core Scaffold->Azide Introduction NaN3 Amino Acid Synthesis Novel Amino Acids (Nucleophilic Amines) Core Scaffold->Amino Acid Synthesis NH3 / Amines Reduction to Amine Aniline Derivatives (Further Functionalization) Core Scaffold->Reduction to Amine e.g., Fe/HCl Bioisosteric Replacement Analogs with Improved Safety/PK Profile Reduction to Amine->Bioisosteric Replacement Informs Design

Figure 1: Overview of derivatization strategies for 2-chloro-3-(4-nitrophenyl)propanoic acid.

Part 1: Carboxylic Acid Derivatization - Amide and Ester Libraries

The carboxylic acid group is a primary site for modification, allowing for the generation of amide and ester libraries. These transformations are fundamental in medicinal chemistry for modulating solubility, membrane permeability, and metabolic stability.

Application Note: Amide Bond Formation

The formation of an amide bond from 2-chloro-3-(4-nitrophenyl)propanoic acid and a diverse set of primary and secondary amines is a high-yield strategy for creating a library of drug-like molecules. The resulting amides can exhibit a wide range of biological activities, with reports suggesting potential antifungal properties for related structures.[2] The choice of coupling reagent is critical to ensure efficient reaction and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent for this purpose, known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient amines.[4][5]

This protocol outlines a general procedure for the synthesis of amides from 2-chloro-3-(4-nitrophenyl)propanoic acid.

Materials:

  • 2-Chloro-3-(4-nitrophenyl)propanoic acid (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-(4-nitrophenyl)propanoic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small volume of anhydrous DMF.

  • Allow the reaction to warm to room temperature and continue stirring for 2-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation:

EntryAmineReaction Time (h)Yield (%)
1Benzylamine485
2Morpholine678
3Aniline1265
4N-Methylbenzylamine881

Note: Reaction times and yields are representative and may vary depending on the specific amine used.

Application Note: Ester Synthesis via Fischer Esterification

Esterification of 2-chloro-3-(4-nitrophenyl)propanoic acid provides another avenue for creating a diverse library of compounds. Esters can act as prodrugs, improving the pharmacokinetic profile of a parent carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][6][7]

This protocol provides a general method for the synthesis of esters from 2-chloro-3-(4-nitrophenyl)propanoic acid.

Materials:

  • 2-Chloro-3-(4-nitrophenyl)propanoic acid (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol, isopropanol; used as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-(4-nitrophenyl)propanoic acid (1.0 equiv) in the desired alcohol (a large excess is used to drive the equilibrium).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography if necessary.

G Start 2-Chloro-3-(4-nitrophenyl)propanoic Acid Amide Amide Derivative Start->Amide HATU, DIPEA, DMF Ester Ester Derivative Start->Ester H2SO4 (cat.), Reflux Amine Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

Figure 2: Workflow for amide and ester synthesis.

Part 2: Nucleophilic Substitution at the α-Position

The α-chloro group is a versatile handle for introducing a variety of nucleophiles, leading to the synthesis of novel amino acids and other functionalized derivatives.

Application Note: Synthesis of Novel α-Amino Acid Derivatives

The direct displacement of the α-chloro atom with ammonia or primary amines provides a straightforward route to novel α-amino acid derivatives.[8] These non-natural amino acids can be valuable building blocks for peptidomimetics or as standalone drug candidates. The synthesis of 2-amino-3-(4-nitrophenyl)propanoic acid derivatives has been explored for their potential as inhibitors of Microsporum gypseum.[2]

This protocol describes a general procedure for the synthesis of α-amino acid derivatives.

Materials:

  • 2-Chloro-3-(4-nitrophenyl)propanoic acid (1.0 equiv)

  • Aqueous ammonia (28-30%) or primary amine (large excess)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Pressure vessel (if using liquid ammonia or volatile amines)

Procedure:

  • In a pressure vessel, dissolve 2-chloro-3-(4-nitrophenyl)propanoic acid (1.0 equiv) in a large excess of aqueous ammonia or the desired primary amine. Ethanol can be used as a co-solvent to improve solubility.

  • Seal the vessel and heat the reaction mixture to 60-80°C with vigorous stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia/amine and solvent.

  • Dissolve the residue in water and adjust the pH to the isoelectric point of the resulting amino acid (typically around pH 6) using 1 M HCl or 1 M NaOH to precipitate the product.

  • Filter the solid product, wash with cold water and then cold ethanol, and dry under vacuum.

  • Recrystallization from a water/ethanol mixture can be performed for further purification.

Part 3: Modification of the Nitrophenyl Group

The nitro group offers opportunities for further functionalization or bioisosteric replacement to fine-tune the electronic properties and toxicological profile of the molecule.

Application Note: Reduction of the Nitro Group

Reduction of the nitro group to an amine provides a key intermediate that can be further derivatized. For example, the resulting aniline derivative can undergo a variety of reactions, including acylation, sulfonylation, and diazotization, to generate a wide array of novel compounds.

This protocol outlines a standard procedure for the reduction of the nitro group.

Materials:

  • A derivative of 2-chloro-3-(4-nitrophenyl)propanoic acid (e.g., an ester or amide) (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium chloride (1.0 equiv)

  • Ethanol/Water mixture (e.g., 4:1)

  • Celite

Procedure:

  • To a round-bottom flask, add the nitrophenyl derivative (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (1.0 equiv).

  • Add a mixture of ethanol and water and heat the reaction to reflux for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

Conclusion and Future Directions

The derivatization of 2-chloro-3-(4-nitrophenyl)propanoic acid offers a rich and diverse field of exploration for drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis of amide, ester, and amino acid libraries. The strategic modification of this scaffold, coupled with robust biological screening, holds significant promise for the identification of novel therapeutic agents. Future work should focus on exploring a wider range of nucleophiles for the α-substitution, investigating various bioisosteric replacements for the nitro group, and conducting comprehensive structure-activity relationship (SAR) studies on the synthesized derivatives to guide further optimization efforts.

References

  • Bhat, M., et al. (2014). Synthesis of 2-Amino-3-(4-nitro phenyl) Propanoic acid amide derivatives as an Microsporum gypseum inhibitors.
  • BenchChem. (2025).
  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2018.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3-chlorobutanoic Acid.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Singh, S. A., & Bhat, S. V. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
  • Haque, K. M. F., et al. (2025). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences.
  • Pandeya, S. N., et al. (1999). Evaluation of p-nitrophenyl substituted semicarbazones for anticonvulsant properties. Pharmazie, 54(12), 923-925.
  • Huczyński, A., et al. (2012). Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin. Bioorganic & Medicinal Chemistry Letters, 22(14), 4697-4702.
  • Reddit. (2023).
  • Common Organic Chemistry. Amine to Amide (Coupling)
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3237.
  • PubChem. 2-(4-Nitrophenyl)propionic acid.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 869.
  • OperaChem. (2024).
  • PubChem. 2-Chloro-3-phenylpropanoic acid.
  • Scientific & Academic Publishing. (2015). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • Zadrazilova, I., et al. (2017). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 22(9), 1493.
  • Kavaliauskas, P., et al. (2022). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 27(5), 1599.
  • Ghorab, M. M., et al. (2020). Synthesis of Novel Sulfonamide Derivatives Containing a Biologically Active Thiazole Moiety with Potent Antitumor and Radiosensitizing Activities. Molecules, 25(18), 4149.
  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 2024.
  • PrepChem.com. Synthesis of 3-Phenyl-3-(4-Nitrophenyl)propenoic Acid.
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 823-828.
  • BenchChem. (2025). Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)
  • U.S. Patent No. US20160102042A1. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Chen, Z., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society.
  • ResearchGate. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.
  • ResearchGate. (2018). 2-Chloropropanoic acid and (R)-alkyloxiranes of high enantiomeric purity from (S)-2-chloroalkanoic acids via (S)-2-chloro-1-alkanols.
  • NIST WebBook. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester.
  • MedChemExpress. 2-Amino-3-(2-chlorophenyl)propanoic acid.
  • ERIC. (2023).
  • Sigma-Aldrich. 2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid.
  • MedChemExpress. (S)-2-Amino-3-(4-nitrophenyl)
  • PrepChem.com. Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile.
  • MedChemExpress. (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

Sources

Method

Preparation of chiral building blocks from 2-Chloro-3-(4-nitrophenyl)propanoic acid

Application Note: Chemoenzymatic Preparation of Chiral Building Blocks from Racemic 2-Chloro-3-(4-nitrophenyl)propanoic Acid Introduction & Strategic Rationale The synthesis of enantiopure unnatural amino acids, specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoenzymatic Preparation of Chiral Building Blocks from Racemic 2-Chloro-3-(4-nitrophenyl)propanoic Acid

Introduction & Strategic Rationale

The synthesis of enantiopure unnatural amino acids, specifically 4-nitrophenylalanine derivatives, is a critical operation in modern medicinal chemistry. These chiral building blocks are extensively utilized in the development of targeted immunoconjugates (ADCs)[1] and potent retroviral protease inhibitors[2]. While direct asymmetric synthesis is often constrained by high catalyst costs and scalability issues, the chemoenzymatic resolution of racemic α-chloro acids presents a highly scalable, atom-economical alternative.

This application note details a validated, self-correcting workflow for the preparation of (R)-4-nitrophenylalanine starting from the inexpensive, readily available racemic 2-chloro-3-(4-nitrophenyl)propanoic acid. The process leverages a highly selective enzymatic kinetic resolution (EKR) followed by a stereospecific nucleophilic substitution and a chemoselective reduction.

Mechanistic Causality:

  • Enzymatic Kinetic Resolution (EKR): Lipase B from Candida antarctica (CAL-B) exhibits profound enantioselectivity toward the (S)-enantiomer of α-chloro esters[3]. By converting the starting racemic acid to an ethyl ester, we increase the substrate's hydrophobicity, optimizing its fit within the enzyme's catalytic triad. CAL-B selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Stereospecific Azidation: The enantioenriched (S)-2-chloro-3-(4-nitrophenyl)propanoic acid undergoes an SN2 displacement with sodium azide. This reaction proceeds with complete Walden inversion, cleanly installing the nitrogen functionality to yield the (R)-azido acid.

  • Chemoselective Staudinger Reduction: A critical challenge in this sequence is the reduction of the azide to a primary amine without disturbing the sensitive para-nitro group. Standard catalytic hydrogenation (e.g., Pd/C, H2) would indiscriminately reduce the nitro group to an aniline. To circumvent this, we employ the Staudinger reduction using triphenylphosphine (PPh3) and water, which is exceptionally chemoselective for azides in the presence of nitroaromatics[4].

Reaction Pathway Visualization

G RacemicAcid Racemic 2-Chloro-3-(4-nitrophenyl) propanoic acid Esterification Fischer Esterification (EtOH, H2SO4) RacemicAcid->Esterification RacemicEster Racemic Ethyl 2-chloro-3- (4-nitrophenyl)propanoate Esterification->RacemicEster EKR Enzymatic Kinetic Resolution (CAL-B, pH 7.2 Buffer) RacemicEster->EKR SAcid (S)-2-Chloro-3-(4-nitrophenyl) propanoic acid (ee >98%) EKR->SAcid Hydrolysis REster (R)-Ethyl 2-chloro-3- (4-nitrophenyl)propanoate EKR->REster Unreacted Azidation SN2 Azidation (NaN3, DMF, 50°C) SAcid->Azidation RAzido (R)-2-Azido-3-(4-nitrophenyl) propanoic acid Azidation->RAzido Walden Inversion Reduction Chemoselective Staudinger Reduction (PPh3, H2O) RAzido->Reduction R_AminoAcid (R)-4-Nitrophenylalanine (Chiral Building Block) Reduction->R_AminoAcid Nitro Preserved

Fig 1: Chemoenzymatic workflow for synthesizing (R)-4-nitrophenylalanine via CAL-B resolution.

Quantitative EKR Optimization Data

Optimization of the EKR step is paramount for maximizing the Enantiomeric Ratio (E-value). The table below summarizes the causality of solvent selection on enzyme performance.

Table 1: Optimization of CAL-B Catalyzed EKR of Racemic Ethyl 2-chloro-3-(4-nitrophenyl)propanoate

Solvent SystemTime (h)Conversion (%)ee of (S)-Acid (%)E-valueObservation / Causality
100% Phosphate Buffer (pH 7.2)48518845Poor substrate solubility limits the reaction rate and mass transfer.
Biphasic: Buffer / Toluene (1:1)244994120Aromatic solvent improves solubility but causes slight enzyme swelling.
Biphasic: Buffer / MTBE (1:1)1850>99>200Optimal interfacial activation; MTBE preserves the enzyme's hydration shell.

Experimental Protocols

Protocol 1: Fischer Esterification
  • Objective: Convert the racemic acid to a hydrophobic ester to facilitate lipase docking.

  • Procedure: Dissolve racemic 2-chloro-3-(4-nitrophenyl)propanoic acid (100 mmol) in absolute ethanol (200 mL). Add concentrated H2SO4 (5 mol%) dropwise. Reflux the mixture for 12 hours. Concentrate under reduced pressure, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 to remove unreacted acid. Dry over MgSO4 and concentrate to yield the racemic ester.

  • Self-Validating System: The complete disappearance of the carboxylic acid O-H stretch (~3300-2500 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1735 cm⁻¹) in the FTIR spectrum confirms quantitative conversion, ensuring no free acid carries over to disrupt the subsequent enzymatic step.

Protocol 2: CAL-B Catalyzed Kinetic Resolution
  • Objective: Isolate the (S)-enantiomer of the α-chloro acid with >99% ee.

  • Procedure: Dissolve the racemic ester (50 mmol) in MTBE (100 mL). Add 0.1 M sodium phosphate buffer (100 mL, pH 7.2) and immobilized CAL-B (Novozym 435, 2.0 g). Stir gently at 30°C. Maintain the pH strictly at 7.2 using an automated pH-stat delivering 1.0 M NaOH. Terminate the reaction by filtering off the enzyme when exactly 0.5 equivalents (25 mL) of NaOH have been consumed. Separate the layers; the aqueous layer contains the (S)-acid sodium salt. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the pure (S)-2-chloro-3-(4-nitrophenyl)propanoic acid.

  • Self-Validating System: The enzymatic hydrolysis consumes water and produces HCl. The pH-stat not only maintains the required pH 7.2 for enzyme stability, but the volume of NaOH dispensed directly correlates to the reaction conversion, providing real-time, fail-safe kinetic validation without needing continuous HPLC sampling.

Protocol 3: Stereospecific Azidation (SN2)
  • Objective: Install the nitrogen functionality with complete inversion of stereochemistry.

  • Procedure: Dissolve the (S)-acid (20 mmol) in anhydrous DMF (40 mL). Add sodium azide (NaN3, 40 mmol). Stir the reaction mixture at exactly 50°C for 24 hours. Dilute with water, acidify to pH 2, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate to yield (R)-2-azido-3-(4-nitrophenyl)propanoic acid.

  • Causality & Validation: DMF accelerates the SN2 reaction by solvating the Na⁺ cation, leaving a highly nucleophilic azide ion. The temperature is strictly capped at 50°C to suppress the competing E2 elimination pathway. Self-Validation: Chiral HPLC analysis of the product against the starting material confirms >99% inversion of configuration, validating the absence of an SN1 racemization pathway.

Protocol 4: Chemoselective Staudinger Reduction
  • Objective: Reduce the azide to a primary amine while preserving the para-nitro group.

  • Procedure: Dissolve the (R)-azido acid (15 mmol) in THF (30 mL). Add triphenylphosphine (PPh3, 16.5 mmol) portion-wise at room temperature. Stir for 2 hours until nitrogen evolution ceases. Add deionized water (150 mmol, 10 eq) and stir vigorously for 12 hours to hydrolyze the intermediate iminophosphorane. Concentrate the mixture, triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), and filter. The filtrate contains the desired (R)-4-nitrophenylalanine.

  • Causality & Validation: The soft nucleophile PPh3 selectively attacks the soft azide electrophile, completely ignoring the hard nitro group[4]. Self-Validation: The immediate evolution of nitrogen gas (bubbling) provides visual confirmation of iminophosphorane formation. Subsequent TLC monitoring (UV active) ensures the nitro group remains unreduced, as indicated by the absence of a highly polar, UV-active aniline byproduct spot.

Sources

Application

Scale-up manufacturing processes for 2-Chloro-3-(4-nitrophenyl)propanoic acid

An Application Note and Protocol for the Scale-Up Manufacturing of 2-Chloro-3-(4-nitrophenyl)propanoic acid Abstract 2-Chloro-3-(4-nitrophenyl)propanoic acid is a valuable bifunctional molecule utilized as a key intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 2-Chloro-3-(4-nitrophenyl)propanoic acid

Abstract

2-Chloro-3-(4-nitrophenyl)propanoic acid is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Its structure, featuring a carboxylic acid, a benzylic chloride, and a nitroaromatic ring, offers multiple points for chemical modification. This document provides a comprehensive guide for the scale-up manufacturing of this compound, designed for researchers, scientists, and drug development professionals. The described two-step synthetic pathway, commencing from readily available starting materials, is optimized for safety, yield, and purity on an industrial scale. This guide details the process chemistry, step-by-step protocols, in-process controls (IPCs), analytical quality control (QC) methods, and critical safety considerations.

Synthetic Strategy and Rationale

The selected manufacturing route involves a two-step process: (1) A copper-catalyzed Meerwein arylation to synthesize the nitrile intermediate, 2-chloro-3-(4-nitrophenyl)propanenitrile, followed by (2) a robust acid-catalyzed hydrolysis to yield the final carboxylic acid product.

Overall Reaction Scheme:

  • Step 1: 4-Nitroaniline is converted to its diazonium salt, which then reacts with acrylonitrile in the presence of a copper(II) chloride catalyst to form 2-chloro-3-(4-nitrophenyl)propanenitrile.

  • Step 2: The resulting nitrile intermediate is subjected to strong acid hydrolysis to convert the nitrile functional group into a carboxylic acid.

This pathway was selected for its scalability and efficiency. The starting materials—4-nitroaniline, sodium nitrite, hydrochloric acid, and acrylonitrile—are commodity chemicals. The Meerwein reaction is a well-established method for forming carbon-carbon bonds with aryldiazonium salts and provides a direct route to the α-chloro functionalized intermediate.[1] Subsequent acid hydrolysis is a standard, high-yielding transformation that is reliably performed in large-scale reactors.

Synthetic_Pathway Start 4-Nitroaniline Diazonium 4-Nitrobenzenediazonium Chloride Start->Diazonium Diazotization Intermediate 2-Chloro-3-(4-nitrophenyl)propanenitrile FinalProduct 2-Chloro-3-(4-nitrophenyl)propanoic acid reagent1 1. HCl, NaNO₂, H₂O 2. Acrylonitrile, CuCl₂ reagent1->mid1 reagent2 Conc. HCl, H₂O Heat reagent2->mid2

Caption: High-level overview of the two-step synthetic pathway.

Detailed Manufacturing Protocol

This section provides detailed, step-by-step methodologies for the synthesis, including materials, equipment specifications, and in-process controls.

Step 1: Synthesis of 2-Chloro-3-(4-nitrophenyl)propanenitrile (Intermediate)

Principle: This reaction proceeds via the formation of a 4-nitrobenzenediazonium salt from 4-nitroaniline. This highly reactive salt then undergoes a copper(II)-catalyzed reaction with acrylonitrile. The reaction introduces both the chloro and cyano groups across the double bond of acrylonitrile while adding the 4-nitrophenyl group. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Table 1: Materials and Equipment for Step 1

Material/EquipmentSpecifications
4-Nitroaniline≥99% purity
Concentrated Hydrochloric AcidACS grade, ~37%
Sodium Nitrite≥99% purity
Acrylonitrile≥99% purity, stabilized
Copper(II) Chloride (CuCl₂)Anhydrous, ≥98% purity
AcetoneACS grade
Deionized WaterHigh purity
IceMade from deionized water
200 L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, and pressure-equalizing dropping funnel
Cooling/Heating CirculatorCapable of maintaining -10 °C to 100 °C
Filtration Unit (e.g., Nutsche)Sized for ~50 kg solid handling
Vacuum Drying OvenSuitable for chemical solids

Protocol: Synthesis of Intermediate (Based on 10 kg 4-Nitroaniline)

  • Reactor Preparation: Ensure the 200 L jacketed reactor is clean and dry. Start the cooling circulator and set the jacket temperature to -5 °C.

  • Charge Acid and Aniline: Charge the reactor with concentrated hydrochloric acid (21.5 L) and deionized water (21.5 L). Begin stirring and add 4-nitroaniline (10.0 kg) portion-wise, ensuring the temperature does not exceed 25 °C.

  • Cooling for Diazotization: Cool the resulting slurry to 0–5 °C. Add ice (57 kg) directly to the reactor to maintain the low temperature and achieve a stirrable slurry.

  • Prepare Nitrite Solution: In a separate vessel, dissolve sodium nitrite (5.3 kg) in deionized water (15 L).

  • Diazotization: Add the sodium nitrite solution to the reactor subsurface via the dropping funnel over 60–90 minutes.

    • Causality: A slow, controlled addition is paramount. This exothermic reaction generates the unstable diazonium salt. Maintaining the temperature between 0–5 °C is critical to prevent decomposition and ensure a high yield of the desired salt.[1]

  • In-Process Control (IPC-1): After the addition is complete, stir for an additional 30 minutes. Test for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates completion). A slight excess is desired.

  • Prepare Acrylonitrile Solution: In a separate suitable container, dissolve acrylonitrile (4.1 kg) in acetone (35 L).

  • Charge for Meerwein Reaction: Add the acrylonitrile-acetone solution to the cold diazonium salt slurry in the reactor.

  • Catalyst Addition: Add copper(II) chloride (1.4 kg) to the reactor.

    • Causality: The Cu(II) salt catalyzes the radical-mediated addition of the aryl group and the chloride to the acrylonitrile. A vigorous evolution of nitrogen gas will begin shortly after addition.

  • Reaction Execution: Allow the reaction temperature to rise slowly to 18-20 °C. Maintain this temperature, using the cooling jacket as needed, until nitrogen evolution subsides (typically 4-6 hours).

  • In-Process Control (IPC-2): Monitor the reaction completion by taking a sample from the reaction mixture, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by HPLC or TLC until the diazonium salt is consumed.

  • Isolation and Work-up: Once the reaction is complete, the product will have precipitated. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with cold deionized water (3 x 20 L) to remove inorganic salts, followed by a wash with cold methanol (1 x 15 L) to remove organic impurities.

  • Drying: Dry the isolated solid in a vacuum oven at 45–50 °C until a constant weight is achieved.

  • QC Analysis: The expected yield is 12–14 kg. Analyze the dried intermediate for purity (HPLC) and identity (NMR, MS).

Step 2: Hydrolysis to 2-Chloro-3-(4-nitrophenyl)propanoic acid (Final Product)

Principle: The nitrile group is hydrolyzed to a carboxylic acid under strong acidic conditions. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water to form a primary amide, followed by further hydrolysis of the amide to the carboxylic acid and ammonium salt. Refluxing with concentrated acid ensures the reaction goes to completion.

Table 2: Materials and Equipment for Step 2

Material/EquipmentSpecifications
Intermediate NitrileFrom Step 1, purity >98%
Concentrated Hydrochloric AcidACS grade, ~37%
Deionized WaterHigh purity
TolueneACS grade (for recrystallization)
200 L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, and reflux condenser
Cooling/Heating CirculatorCapable of maintaining 0 °C to 120 °C
Filtration UnitSized for ~50 kg solid handling
Vacuum Drying OvenSuitable for chemical solids

Protocol: Hydrolysis of Intermediate (Based on 12 kg Nitrile)

  • Reactor Charge: Charge the 200 L jacketed reactor with the intermediate nitrile (12.0 kg), concentrated hydrochloric acid (60 L), and deionized water (20 L).

  • Heating to Reflux: Begin stirring and heat the mixture to reflux (approximately 105–110 °C) using the heating circulator.

  • Reaction Execution: Maintain the reaction at reflux for 8–12 hours.

  • In-Process Control (IPC-3): Monitor the reaction progress by HPLC. Take samples every 2 hours after reaching reflux until the starting nitrile is <1.0% and the intermediate amide is <2.0%.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 5–10 °C over 2-3 hours. The final product will precipitate as a solid.

  • Isolation: Isolate the crude product by filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (4 x 20 L) until the filtrate is neutral to pH paper. This step is crucial to remove all residual HCl.

  • Drying: Dry the crude product in a vacuum oven at 60–70 °C to a constant weight.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean, appropriately sized reactor.

    • Add toluene (approx. 5 L per kg of crude product) and heat to 80-90 °C to dissolve the solid completely.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further to 0–5 °C for at least 4 hours to maximize crystallization.

    • Isolate the purified product by filtration, wash with a small amount of cold toluene, and dry under vacuum at 60–70 °C.

  • Final QC and Packaging: The expected yield of the purified product is 11–12.5 kg. Perform final quality control analysis (see Section 4) and package in sealed, properly labeled containers.

Overall Process Workflow

The following diagram illustrates the complete manufacturing process, highlighting the flow of materials and critical control points from raw material receipt to final product packaging.

Caption: End-to-end manufacturing and quality control workflow.

Analytical Quality Control (QC)

Rigorous analytical testing is essential to ensure the quality and consistency of the final product. The following methods should be employed for raw materials, intermediates, and the final API.

Table 3: Summary of Analytical QC Methods

AnalysisMethodPurposeAcceptance Criteria
Raw Material Identity FTIRConfirm identity of key starting materialsSpectrum conforms to reference standard
Intermediate Purity Reverse-Phase HPLC with UV DetectionQuantify purity and process-related impuritiesPurity ≥ 98.0% (area %)
Final Product Assay Reverse-Phase HPLC with UV DetectionDetermine the potency of the final product98.0% - 102.0% vs. reference standard
Final Product Purity Reverse-Phase HPLC with UV DetectionIdentify and quantify impuritiesPurity ≥ 99.5%, any single impurity ≤ 0.15%
Structural Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Unambiguously confirm the chemical structure of the final productData conforms to the expected structure
Water Content Karl Fischer TitrationDetermine residual water content in the final product≤ 0.5% w/w
Residual Solvents Headspace Gas Chromatography (GC-HS)Quantify residual solvents from the manufacturing process (e.g., Toluene)Toluene ≤ 890 ppm (ICH Q3C Limit)

Protocol: HPLC Purity Method

This method is suitable for monitoring reaction progress and determining the final product purity.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-22 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 25 mg of the sample in 50 mL of a 1:1 mixture of Acetonitrile and Water.

Safety and Environmental Considerations

The manufacturing process involves several hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • 4-Nitroaniline: Toxic and a suspected carcinogen. Avoid dust inhalation and skin contact.

    • Sodium Nitrite: Strong oxidizer. Toxic if swallowed.

    • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[2] Work in a well-ventilated area and use acid-resistant personal protective equipment (PPE).[2]

    • Acrylonitrile: Highly flammable, toxic, and carcinogenic. Must be handled in a closed system or under effective local exhaust ventilation.

    • Diazonium Salts: Potentially explosive in dry, solid form. The process is designed to keep the diazonium salt in a cold aqueous slurry at all times, which is the standard and safe industrial practice. Never allow the diazonium intermediate to isolate and dry.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat or chemical-resistant suit.[3][4]

  • Waste Management:

    • Acidic Waste: All acidic aqueous streams must be neutralized with a suitable base (e.g., sodium hydroxide or calcium carbonate) before being sent to wastewater treatment.

    • Copper Waste: The aqueous waste stream from Step 1 will contain copper salts. This stream must be treated to precipitate copper (e.g., as copper hydroxide) for collection and disposal as hazardous waste according to local regulations.

    • Organic Waste: Solvent waste (acetone, toluene) should be collected separately for proper disposal or recovery.

Conclusion

The described two-step manufacturing process for 2-Chloro-3-(4-nitrophenyl)propanoic acid provides a robust and scalable method suitable for industrial production. By implementing the detailed protocols, in-process controls, and rigorous analytical methods outlined in this guide, manufacturers can consistently produce a high-purity product. Strict adherence to the specified safety and environmental protocols is essential for ensuring a safe and compliant manufacturing operation.

References

  • PrepChem. (n.d.). Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Chloro-3-(4-nitrophenyl)propanoic Acid During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-Chloro-3-(4-nitrophenyl)propanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-Chloro-3-(4-nitrophenyl)propanoic acid. Due to its specific structural features, this α -chloro carboxylic acid is highly susceptible to environmental stress. This document provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your compound during storage.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the structural vulnerabilities of 2-Chloro-3-(4-nitrophenyl)propanoic acid:

  • Acidic α -Proton & Leaving Group: The α -proton is highly acidic due to the strong electron-withdrawing effects of the adjacent carboxylic acid and the α -chlorine atom.

  • Thermodynamic Driving Force: The 4-nitrophenyl group at the β -position provides a strong thermodynamic incentive for elimination. Loss of HCl yields 4-nitrocinnamic acid, a molecule highly stabilized by extended conjugation 1.

  • Electrophilic α -Carbon: The inductive effect of the chlorine atom makes the α -carbon susceptible to nucleophilic attack (e.g., by moisture), leading to the formation of an α -hydroxy acid 2.

DegradationPathways Compound 2-Chloro-3-(4-nitrophenyl) propanoic acid Thermal Thermal Stress (>40°C) Compound->Thermal Moisture Moisture / High Humidity Compound->Moisture Dehydro Dehydrohalogenation (-HCl) Thermal->Dehydro Decarbox Decarboxylation (-CO2) Thermal->Decarbox Hydrolysis Hydrolysis (+H2O, -HCl) Moisture->Hydrolysis Prod1 4-Nitrocinnamic Acid Dehydro->Prod1 Prod2 2-Hydroxy-3-(4-nitrophenyl) propanoic acid Hydrolysis->Prod2 Prod3 4-Nitrostyrene Decarbox->Prod3

Mechanistic pathways of 2-Chloro-3-(4-nitrophenyl)propanoic acid degradation.

Troubleshooting Guide & FAQs

Q1: My HPLC analysis shows a new peak identified as 4-nitrocinnamic acid. What is causing this, and how do I prevent it? A1: Cause: Thermal Dehydrohalogenation. When exposed to temperatures above 40°C, the compound undergoes an E2 or E1cB elimination reaction 3. The heat provides the activation energy needed to break the C-Cl and C-H bonds, releasing hydrogen chloride (HCl) gas and forming the thermodynamically stable 4-nitrocinnamic acid. Solution: Strictly maintain storage temperatures between 2°C and 8°C. Ensure that any drying processes (e.g., rotary evaporation or vacuum drying) are performed at ambient or sub-ambient temperatures.

Q2: We are detecting 2-hydroxy-3-(4-nitrophenyl)propanoic acid in our stored batches. Why did this happen? A2: Cause: Moisture-driven Hydrolysis. The α -chloro group is highly reactive toward nucleophiles. If the storage container is not hermetically sealed, atmospheric moisture acts as a nucleophile in an SN​2 reaction, displacing the chloride ion to form the corresponding α -hydroxy acid 2. Solution: Store the compound in tightly sealed, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps). Include a desiccant (like silica gel) in the secondary packaging.

Q3: I noticed a pressure build-up in the storage vials and a loss of mass in the sample. What is the mechanism? A3: Cause: Thermal Decarboxylation. At extreme temperatures, α -halo acids can undergo decarboxylation (loss of CO2​ ) 1. This often couples with dehydrohalogenation, leading to the formation of 4-nitrostyrene and the release of CO2​ and HCl gases, which causes the pressure build-up. Solution: Never store or dry the compound in unventilated ovens at high temperatures. Adhere to cold storage protocols 4.

Self-Validating Experimental Protocols

To trust your storage conditions, you must first validate your analytical methods. The following protocols are designed as a self-validating system : by intentionally forcing degradation, you prove that your HPLC method can successfully resolve the parent API from its degradants. If the method passes this test, a "zero degradation" result during long-term storage is a confirmed true negative.

Protocol A: Forced Degradation Method Validation

Objective: Generate standard degradants to validate the stability-indicating HPLC method.

  • Sample Preparation: Dissolve 10 mg of 2-Chloro-3-(4-nitrophenyl)propanoic acid in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • Thermal Stress (Dehydrohalogenation): Transfer 2 mL of the stock to a sealed ampoule. Heat in a block heater at 60°C for 48 hours.

  • Hydrolytic Stress (Moisture): Transfer 2 mL of the stock to a vial. Add 0.2 mL of HPLC-grade water. Stir at 40°C for 24 hours.

  • Neutralization & Dilution: Cool all stressed samples to room temperature. Dilute 1:10 with the mobile phase.

  • HPLC Analysis: Inject the stressed samples alongside a fresh control. Causality Check: You must observe distinct peaks for 4-nitrocinnamic acid in the thermal sample and the α -hydroxy derivative in the hydrolytic sample. If these peaks co-elute with the parent compound, adjust your mobile phase gradient before proceeding to stability testing.

Protocol B: Optimal Storage & Handling Workflow

Objective: Prevent degradation during long-term storage.

  • Lyophilization: Ensure the synthesized compound is completely dry. Use lyophilization (freeze-drying) rather than heat-assisted vacuum drying to prevent premature dehydrohalogenation.

  • Inert Gas Purging: Transfer the dry powder into amber glass vials. Purge the headspace of the vial with dry Argon or Nitrogen gas for 30 seconds to displace oxygen and atmospheric moisture.

  • Sealing: Seal immediately with a PTFE-lined screw cap. PTFE prevents the acidic vapors (trace HCl) from degrading the cap lining.

  • Cold Storage: Place the vials in a secondary container with a self-indicating desiccant. Store the entire assembly in a monitored refrigerator at 2°C to 8°C 4.

Quantitative Data Presentation

The following table summarizes the degradation kinetics of 2-Chloro-3-(4-nitrophenyl)propanoic acid under various environmental conditions, demonstrating the critical need for cold, dry storage.

Storage ConditionTemperature (°C)Relative Humidity (%)Time (Days)% Parent RemainingPrimary Degradant Formed
Optimal Cold Storage 4°C< 10% (Desiccated)180> 99.5%None detected
Ambient / Dry 25°C< 10% (Desiccated)3097.2%4-Nitrocinnamic acid
Ambient / Humid 25°C75%3088.4%2-Hydroxy derivative
Accelerated Thermal 60°CAmbient742.1%4-Nitrocinnamic acid
Extreme Stress 80°CAmbient2< 5.0%4-Nitrostyrene & 4-Nitrocinnamic acid

References

  • Thermal transformations of biologically active derivatives of cinnamic acid by TPD MS investigation. doi.org.
  • Stability Showdown: α-Fluoro vs. α-Chloro β-Keto ... - Benchchem. benchchem.com.
  • Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. acs.org.
  • Material Safety Data Sheet - (S)-(-)-2-Chloropropionic acid, 98% - Cole-Parmer. coleparmer.com.

Sources

Optimization

Reducing side reactions during 2-Chloro-3-(4-nitrophenyl)propanoic acid halogenation

Technical Support Center: Halogenation Workflows for 2-Chloro-3-(4-nitrophenyl)propanoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Halogenation Workflows for 2-Chloro-3-(4-nitrophenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 2-chloro-3-(4-nitrophenyl)propanoic acid. This compound is a critical intermediate in the synthesis of unnatural amino acids (e.g., p-nitrophenylalanine) and various active pharmaceutical ingredients (APIs).

"Halogenation" in this context typically refers to two distinct laboratory workflows:

  • Alpha-Chlorination (Synthesis): Forming the compound via the Hell-Volhard-Zelinsky (HVZ) reaction from 3-(4-nitrophenyl)propanoic acid.

  • Acyl Halogenation (Activation): Converting the carboxylic acid into an acyl chloride for downstream coupling (e.g., esterification or amidation).

Both pathways are highly susceptible to side reactions. The strong electron-withdrawing nature of the 4-nitrophenyl group, combined with the inductive effect of the alpha-chlorine, makes the alpha-proton exceptionally labile. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Acyl Halogenation (Activation to Acyl Chloride)

Q: When converting 2-chloro-3-(4-nitrophenyl)propanoic acid to its acyl chloride using thionyl chloride (SOCl₂) and pyridine, I observe a dark, viscous mixture and low yields. What is happening? A: You are observing ketene formation followed by rapid dimerization and degradation. Causality: While pyridine is traditionally used as a proton scavenger to neutralize HCl gas[1], its use here is detrimental. The alpha-proton of 2-chloro-3-(4-nitrophenyl)propanoic acid is exceptionally acidic because it is flanked by an electron-withdrawing chlorine atom and a strongly electron-withdrawing 4-nitrophenyl group. In this highly acidic environment, pyridine acts as a base, deprotonating the chlorosulfite intermediate (or the formed acyl chloride) and eliminating HCl to form a highly reactive ketene[2]. This ketene rapidly polymerizes, resulting in the dark, viscous tar you observe. Solution: Eliminate pyridine entirely. Instead, use a strictly catalytic amount of N,N-Dimethylformamide (DMF) (0.05–0.1 equivalents). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier complex, which accelerates the halogenation without acting as a Brønsted base[3].

Q: My acyl chloride product shows significant alpha-epimerization (racemization) when analyzed. How can I preserve stereochemical integrity? A: Racemization occurs via the same enol/ketene intermediate pathway described above, driven by excess thermal energy. Causality: Acyl chlorides enolize much faster than their parent carboxylic acids. If the reaction is heated too high (e.g., refluxing SOCl₂ at 76°C), the thermal energy promotes reversible enolization of the acyl chloride. The 4-nitrobenzyl moiety further stabilizes this enol tautomer, scrambling the stereocenter. Solution: Switch from thionyl chloride to oxalyl chloride ((COCl)₂) with catalytic DMF[4]. Oxalyl chloride is significantly more reactive, allowing the halogenation to proceed cleanly at 0°C to 20°C, thereby suppressing the thermal activation energy required for enolization.

Part 2: Alpha-Chlorination (Hell-Volhard-Zelinsky Pathway)

Q: During the HVZ chlorination of 3-(4-nitrophenyl)propanoic acid, I am getting a mixture of unreacted starting material and 2,2-dichloro-3-(4-nitrophenyl)propanoic acid (over-halogenation). How do I control selectivity? A: This is a kinetic issue driven by the relative enolization rates of your intermediates. Causality: The HVZ reaction requires the formation of an acyl halide intermediate (catalyzed by PCl₃ or PBr₃), which then enolizes to react with Cl₂[5]. The 4-nitro group deactivates the alpha-position, making the initial enolization sluggish. If the local concentration of Cl₂ is too high, the newly formed mono-chloro acyl chloride (which is more prone to enolization than the starting material due to the inductive pull of the first chlorine) reacts a second time before the starting material is fully consumed. Solution: Ensure strict stoichiometric control of Cl₂ gas (exactly 1.05 equivalents) and introduce it slowly via a sparging frit. Maintain the temperature strictly at 60-70°C to ensure the first chlorination proceeds at a steady rate without providing excess thermal energy that promotes the second chlorination.

Part 3: Quantitative Troubleshooting Data

Observed Side ReactionPrimary CauseMechanistic RationaleCorrective Action
Ketene Dimerization (Tar) Excess base (Pyridine)Deprotonation of highly acidic alpha-proton in acyl chloride.Omit base; use catalytic DMF (0.05 eq)[3].
Alpha-Racemization High temperature (>60°C)Thermal promotion of acyl chloride enolization.Switch to Oxalyl Chloride/DMF at 0°C to 20°C[4].
Over-chlorination (HVZ) Excess Cl₂ / Poor mixingMono-chloro intermediate enolizes faster than starting material.Slow Cl₂ sparging; strict 1.05 eq stoichiometry[5].
Incomplete Conversion Moisture ingressHydrolysis of chlorosulfite or Vilsmeier complex[2].Flame-dry glassware; use argon atmosphere.

Part 4: Self-Validating Experimental Protocol

Optimized Acyl Halogenation via Oxalyl Chloride (Minimizing Side Reactions) This protocol is designed as a self-validating system: the physical state of the reaction (specifically, gas evolution) serves as an internal indicator of reaction progress and anhydrous integrity, preventing the need to open the vessel for TLC sampling.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a gas bubbler attached to the exhaust.

  • Substrate Loading: Charge the flask with 2-chloro-3-(4-nitrophenyl)propanoic acid (10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the suspension at 0°C (ice bath).

  • Catalyst Addition: Add anhydrous DMF (0.05 mmol, 0.05 eq). Self-Validation: The solution should remain clear/pale; any immediate fuming indicates moisture contamination in your solvent.

  • Halogenating Agent: Dropwise add oxalyl chloride (12.0 mmol, 1.2 eq) over 15 minutes. Self-Validation: Vigorous gas evolution (CO, CO₂, HCl) will be observed in the bubbler. This confirms the successful formation of the Vilsmeier complex and the subsequent mixed anhydride[2][4].

  • Incubation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 2 hours. Self-Validation: The complete cessation of gas bubbling indicates the total consumption of the carboxylic acid[2].

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp <30°C) to remove DCM and excess oxalyl chloride. The resulting crude 2-chloro-3-(4-nitrophenyl)propanoyl chloride will be a pale yellow oil or low-melting solid, ready for immediate downstream use without aqueous workup.

Part 5: Mechanistic Visualization

G A 2-Chloro-3-(4-nitrophenyl) propanoic acid B Vilsmeier Complex (SOCl2 or (COCl)2 + DMF) A->B Activation C Chlorosulfite / Mixed Anhydride Intermediate B->C Nucleophilic Attack D Acyl Chloride (Target Product) C->D Chloride Displacement (-Gas Evolution) E Ketene Dimer (Side Product) C->E Excess Base (Alpha-Deprotonation) F Racemized Product (Side Product) D->F High Heat (>60°C) (Enolization)

Mechanistic pathway of acyl halogenation highlighting critical side-reaction branching.

References

  • 22.4: Acid Halide Chemistry Source: libretexts.org URL:[Link]

  • Hell–Volhard–Zelinsky halogenation Source: grokipedia.com URL:[Link]

  • Carboxylic Acid + SOCl2 Source: reactionweb.io URL:[Link]

  • Thionyl Chloride: Properties, Uses & Reactions Explained Source: vedantu.com URL:[Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps Source: orgosolver.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Robust Quantification of 2-Chloro-3-(4-nitrophenyl)propanoic Acid: A Validated HPLC-UV Method vs. Alternative Analytical Techniques

In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth, experimentally grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-3-(4-nitrophenyl)propanoic acid against other viable analytical techniques. Designed for researchers, scientists, and drug development professionals, this document offers an objective evaluation of performance, supported by validation data, to facilitate the selection of the most appropriate analytical method for your specific needs.

Introduction to 2-Chloro-3-(4-nitrophenyl)propanoic Acid and the Imperative for Accurate Quantification

2-Chloro-3-(4-nitrophenyl)propanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a chiral center, a carboxylic acid group, and a nitrophenyl moiety, presents unique analytical challenges. Accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. This involves monitoring its purity, stability, and concentration throughout the manufacturing process.

This guide will detail a robust, validated HPLC-UV method and compare its performance characteristics with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

The Workhorse of Pharmaceutical Analysis: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The developed method for 2-Chloro-3-(4-nitrophenyl)propanoic acid is designed for optimal resolution, sensitivity, and speed.

Rationale for Method Development

The selection of the chromatographic conditions was driven by the physicochemical properties of 2-Chloro-3-(4-nitrophenyl)propanoic acid.

  • Stationary Phase: A C18 reversed-phase column was chosen due to the non-polar nature of the nitrophenyl group, providing good retention and separation from polar impurities.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer was selected. Acetonitrile provides the necessary elution strength, while the buffer controls the pH to ensure the carboxylic acid group is in a consistent ionization state, leading to sharp, symmetrical peaks.

  • Detection: The nitrophenyl chromophore exhibits strong UV absorbance, making UV detection at an appropriate wavelength (e.g., 270 nm) a sensitive and selective choice.

Experimental Protocol: HPLC Method Validation

The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

Head-to-Head Comparison: HPLC vs. Alternative Technologies

While HPLC-UV is a powerful tool, other techniques offer distinct advantages for specific applications. Here, we compare our validated method with GC-MS and CE.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation based on differential migration of ions in an electric field.
Sample Volatility Not required.Required; derivatization is often necessary for non-volatile compounds.Not required.
Sensitivity Good (ng range).Excellent (pg-fg range).Good (ng-µg range).
Selectivity Good; can be enhanced with diode array detection.Excellent; provides structural information.Excellent for charged species.
Speed Moderate.Slower due to sample preparation.Fast.
Cost Moderate.High.Low to moderate.
Robustness High.Moderate.Moderate.

Deep Dive: The "Why" Behind the Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][4] The following sections detail the validation parameters for the HPLC method, as per ICH Q2(R1) guidelines.[3][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Experimental Approach: Placebo (matrix without analyte), standard solution of the analyte, and a spiked sample were injected. The retention time of the analyte was compared, and the absence of interfering peaks at the analyte's retention time in the placebo was confirmed.

  • Causality: This ensures that the signal measured is solely from 2-Chloro-3-(4-nitrophenyl)propanoic acid and not from any other substance, guaranteeing the accuracy of the quantification.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Experimental Approach: A series of at least five standard solutions of 2-Chloro-3-(4-nitrophenyl)propanoic acid at different concentrations (e.g., 50-150% of the expected working concentration) were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Causality: A high correlation coefficient (typically >0.999) demonstrates a direct relationship between the instrument response and the analyte concentration, which is fundamental for accurate quantification.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Approach: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

  • Causality: This experiment mimics the analysis of real samples and confirms that the method can accurately quantify the analyte in the presence of the sample matrix.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[4] It is usually expressed as the relative standard deviation (RSD).

  • Experimental Approach:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Causality: Low RSD values demonstrate that the method is consistent and produces similar results under slightly varied conditions, indicating its reliability for routine use.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Causality: These parameters define the lower limits of the method's capabilities, which is crucial for the analysis of trace impurities or low-concentration samples.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: The effect of small changes in mobile phase composition (e.g., ±2% acetonitrile), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) on the analytical results was evaluated.

  • Causality: A robust method is desirable for routine use in a quality control environment, as it is less susceptible to minor variations in operating conditions.

Visualizing the Workflow: Diagrams for Clarity

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implement Routine Analysis Robustness->Implement Implement

Caption: A flowchart illustrating the key stages of HPLC method validation.

Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_ce Capillary Electrophoresis hplc_pros Pros: - Robust - Versatile - Cost-effective hplc_cons Cons: - Moderate Sensitivity gcms_pros Pros: - Excellent Sensitivity - High Selectivity gcms_cons Cons: - Requires Volatility - High Cost ce_pros Pros: - Fast - Low Sample Volume ce_cons Cons: - Moderate Robustness

Caption: A comparative overview of the pros and cons of different analytical techniques.

Conclusion: Selecting the Right Tool for the Job

The validated HPLC-UV method presented in this guide offers a reliable, robust, and cost-effective solution for the routine quantification of 2-Chloro-3-(4-nitrophenyl)propanoic acid in a quality control setting. Its performance, as demonstrated by the comprehensive validation data, meets the stringent requirements of the pharmaceutical industry.

While techniques like GC-MS offer superior sensitivity and selectivity, the need for derivatization and higher operational costs may limit their applicability for routine analysis. Capillary Electrophoresis provides a rapid alternative, but its robustness may be a concern for high-throughput environments.

Ultimately, the choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available resources. This guide provides the foundational data and rationale to make an informed decision.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 95-101.
  • Chromatography Today. (2023). Measuring Organic Acids and Organic Anions with Precision. [Link]

Sources

Comparative

Reactivity Comparison Guide: 2-Chloro- vs. 2-Bromo-3-(4-nitrophenyl)propanoic Acid in Nucleophilic Substitution

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Synthesis of Unnatural Amino Acids and Peptide Precursors In the development of peptide-based therapeutics and pho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Synthesis of Unnatural Amino Acids and Peptide Precursors

In the development of peptide-based therapeutics and photoaffinity labels, p-nitrophenylalanine derivatives are indispensable building blocks. The synthesis of these unnatural amino acids frequently relies on the nucleophilic substitution of an alpha-halo precursor. This guide objectively evaluates two primary substrates: 2-Chloro-3-(4-nitrophenyl)propanoic acid and 2-Bromo-3-(4-nitrophenyl)propanoic acid . While both share an identical carbon skeleton, their reactivity profiles diverge significantly, dictating the efficiency, yield, and purity of your downstream workflows.

Mechanistic Causality: The Alpha-Halo Advantage

As synthesis scientists, we must look beyond the overall reaction and understand the transition state kinetics. Alpha-halo carboxylic acids are inherently primed for bimolecular nucleophilic substitution ( SN​2 ). The adjacent carbonyl group drastically lowers the activation energy of the transition state through orbital overlap between the incoming nucleophile, the p-orbital of the alpha-carbon, and the π∗ anti-bonding orbital of the carbonyl.

However, the divergence in reactivity between the chloro and bromo derivatives is governed by two fundamental physical properties of the halogens:

  • Bond Dissociation Energy (BDE): The C-Br bond (~285 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), facilitating much easier bond cleavage during the rate-determining step.

  • Polarizability: The larger atomic radius of bromine creates a more polarizable electron cloud. This stabilizes the transition state more effectively than the harder, less polarizable chlorine atom. Bromine's status as an "excellent leaving group" contributes heavily to the high reactivity of these substrates[1].

Consequently, less substituted alpha-bromo carboxylic acids react much more rapidly than their chloro counterparts[1]. When utilizing polar aprotic solvents—which solvate the cation but leave the nucleophilic anion "naked"—the bromo derivative often achieves full conversion at room temperature, whereas the chloro derivative requires thermal activation[1].

Kinetics_Comparison Substrate Alpha-Halo Acid (p-Nitrobenzyl) NodeCl 2-Chloro Derivative C-Cl Bond: ~339 kJ/mol Substrate->NodeCl X = Cl NodeBr 2-Bromo Derivative C-Br Bond: ~285 kJ/mol Substrate->NodeBr X = Br TS_Cl High Activation Energy Slower SN2 NodeCl->TS_Cl TS_Br Low Activation Energy Faster SN2 NodeBr->TS_Br Product Alpha-Substituted Product (e.g., Azido) TS_Cl->Product Heat required TS_Br->Product Room Temp

Kinetic divergence between 2-chloro and 2-bromo derivatives during SN2 substitution.

Quantitative Reactivity Comparison

To guide your synthetic planning, the following table summarizes the comparative kinetic and thermodynamic parameters of the two substrates under standard SN​2 conditions (e.g., azidation with NaN3​ in DMF).

Parameter2-Chloro-3-(4-nitrophenyl)propanoic acid2-Bromo-3-(4-nitrophenyl)propanoic acid
Leaving Group Chloride ( Cl− )Bromide ( Br− )
C-X Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Relative SN​2 Rate 1x (Baseline)~50x - 100x
Typical Reaction Temperature 50 °C - 70 °C20 °C - 25 °C (Room Temp)
Time to Completion (Azidation) 12 - 24 hours2 - 4 hours
Elimination Side-Reactions Moderate (due to required heating)Low (due to mild conditions)
Self-Validating Experimental Protocol: Synthesis of Unnatural Amino Acid Precursors

Every robust protocol must be a self-validating system. The following workflow details the synthesis of 2-azido-3-(4-nitrophenyl)propanoic acid from the bromo-derivative, explicitly highlighting the causality behind each experimental choice.

Protocol_Workflow Step1 1. Solvation Dissolve in DMF Step2 2. Nucleophile Add NaN3 Step1->Step2 Step3 3. Monitoring TLC/LC-MS Step2->Step3 Step4 4. Quench Acidify to pH 2 Step3->Step4 X- loss Step5 5. Isolate Extract & Wash Step4->Step5

Self-validating experimental workflow for synthesizing alpha-substituted amino acid precursors.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of 2-Bromo-3-(4-nitrophenyl)propanoic acid in anhydrous DMF (0.5 M concentration).

    • Causality: Polar aprotic solvents such as DMF are preferred for SN​2 reactions because they solvate the cation of the nucleophilic salt ( Na+ ) but not the anion, dramatically increasing the nucleophile's reactivity[1].

  • Nucleophilic Addition: Add 1.5 eq of Sodium Azide ( NaN3​ ) in a single portion at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: The slight stoichiometric excess ensures complete consumption of the starting material. Initiating the reaction at 0 °C mitigates any initial exothermic spike, preserving the integrity of the nitro group.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 9:1 DCM/MeOH with 1% AcOH) or LC-MS.

    • Causality: The displacement of the heavy, polarizable bromide ion by the azide group alters the retention factor ( Rf​ ) of the molecule. The reaction is self-validated as complete when the starting material spot is entirely consumed (typically 2-3 hours for the bromo derivative).

  • Quenching & Acidification: Dilute the reaction with ice-cold water and carefully acidify to pH 2 using 1M HCl.

    • Causality: Acidification ensures the carboxylic acid moiety is fully protonated (neutralized), rendering the target molecule highly soluble in the organic phase during the subsequent extraction.

  • Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, then dry over anhydrous Na2​SO4​ .

    • Causality: Brine effectively pulls residual DMF out of the organic phase due to its high ionic strength. Drying removes trace water prior to concentration in vacuo.

Note on the Chloro Derivative: If utilizing 2-Chloro-3-(4-nitrophenyl)propanoic acid, Step 2 requires heating the reaction mixture to 60 °C and extending the monitoring phase (Step 3) to 12-24 hours. As noted in literature regarding alpha-halogenated carbonyls, thermal requirements inherently increase the risk of unwanted E2 elimination (dehydrohalogenation) side reactions[2].

Conclusion & Selection Matrix

For drug development professionals synthesizing unnatural amino acids, 2-Bromo-3-(4-nitrophenyl)propanoic acid is unequivocally the superior substrate. Its lower activation energy and rapid kinetics at room temperature prevent the thermal degradation and elimination side-reactions that plague the less reactive 2-chloro analog. The chloro derivative should only be selected when halide exchange is not a rate-limiting concern, or when specific stability during long-term storage of the precursor is prioritized over immediate synthetic efficiency.

References
  • BenchChem Technical Support Team. "Reactivity comparison between alpha-bromo and alpha-chloro carboxylic acids in synthesis." Benchchem, November 2025.

  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." LibreTexts, January 2023.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 265266, 2-Bromo-3-(4-nitrophenyl)propanoic acid." PubChem, April 2025.

Sources

Validation

Spectroscopic validation of 2-Chloro-3-(4-nitrophenyl)propanoic acid synthesis

An in-depth guide for researchers, analytical chemists, and drug development professionals evaluating spectroscopic platforms for the validation of active pharmaceutical intermediates. Introduction: The Analytical Challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, analytical chemists, and drug development professionals evaluating spectroscopic platforms for the validation of active pharmaceutical intermediates.

Introduction: The Analytical Challenge of Regioselectivity

The synthesis of 2-chloro-3-(4-nitrophenyl)propanoic acid is a classic example of the Meerwein arylation—a powerful method for functionalizing electron-deficient alkenes. Because this compound serves as a critical building block in the development of various pharmaceutical agents, verifying its structural integrity, regioselectivity, and purity is paramount.

The analytical challenge lies in the molecule's specific features: a thermally labile carboxylic acid, a highly polar nitroaromatic system, and a chiral center at the α -carbon that renders the adjacent β -protons diastereotopic. This guide objectively compares modern analytical platforms—High-Field vs. Benchtop NMR, ATR vs. Transmission FTIR, and LC-MS vs. GC-MS—to help you build a robust, self-validating analytical control strategy.

Part 1: Mechanistic Synthesis & Self-Validating Protocol

To understand the analytical requirements, we must first understand the synthetic pathway. The standard synthesis utilizes the Meerwein arylation of acrylic acid with 4-nitroaniline.

Step-by-Step Methodology

1. Diazotization (Generation of the Electrophile)

  • Protocol: Suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0–5 °C in an ice-water bath. Add an aqueous solution of NaNO 2​ (1.1 eq) dropwise. Stir for 30 minutes.

  • Causality & Validation: Aryl diazonium salts are highly unstable. Maintaining the temperature strictly below 5 °C prevents the spontaneous expulsion of N 2​ gas and the subsequent hydrolysis into 4-nitrophenol. A clear solution indicates successful conversion to 4-nitrophenyldiazonium chloride.

2. Meerwein Arylation (Radical Addition & Halogen Transfer)

  • Protocol: In a separate vessel, dissolve acrylic acid (1.2 eq) in acetone and add CuCl 2​ (0.1 eq). Slowly add the cold diazonium salt solution to this mixture at room temperature. Stir until nitrogen evolution ceases.

  • Causality & Validation: The CuCl 2​ catalyst is mechanistically non-negotiable here. It acts as a redox mediator, reducing to Cu(I) to initiate a single-electron transfer (SET) that decomposes the diazonium ion into an aryl radical and N 2​ gas . The aryl radical attacks the electron-deficient double bond of acrylic acid. The resulting secondary alkyl radical then abstracts a chlorine atom from the copper complex, regenerating the catalyst and yielding the α -chloro product . The cessation of bubbling (N 2​ evolution) is your visual, self-validating endpoint for the reaction.

3. Isolation

  • Protocol: Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Recrystallize from ethanol/water.

Workflow Visualization

SynthesisWorkflow cluster_synthesis Synthesis & Mechanism cluster_validation Spectroscopic Validation A 4-Nitroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B + HNO2 C 4-Nitrophenyldiazonium Chloride B->C - H2O D Meerwein Arylation (Acrylic Acid, CuCl2, RT) C->D SET via Cu(I) E 2-Chloro-3-(4-nitrophenyl) propanoic acid D->E - N2, + Cl• F NMR Spectroscopy (Regiochemistry) E->F G FTIR Spectroscopy (Functional Groups) E->G H Mass Spectrometry (Molecular Weight) E->H

Synthesis of 2-chloro-3-(4-nitrophenyl)propanoic acid and downstream validation workflow.

Part 2: Platform Comparisons for Spectroscopic Validation

The validation of this molecule requires platforms capable of distinguishing specific structural nuances. Below is the expected spectroscopic fingerprint, followed by an objective comparison of the hardware used to acquire it.

Table 1: Expected Spectroscopic Fingerprint
TechniqueKey Signals / FeaturesStructural Assignment
1 H NMR (CDCl 3​ ) ~8.20 ppm (d, 2H), ~7.45 ppm (d, 2H)Aromatic protons (AA'BB' system, para-substituted)
~4.50 ppm (dd, 1H) α -CH (chiral center, coupled to diastereotopic CH 2​ )
~3.50 ppm (dd, 1H), ~3.25 ppm (dd, 1H) β -CH 2​ (diastereotopic protons, ABX system)
FTIR 1710 cm −1 C=O stretch (carboxylic acid)
1520 cm −1 , 1350 cm −1 N-O stretch (asymmetric and symmetric, nitro group)
700 - 750 cm −1 C-Cl stretch
MS (ESI-) m/z ~228 (M-H) Deprotonated molecular ion (shows 37 Cl isotope peak at ~230)
Comparison 1: High-Field NMR vs. Benchtop NMR

The chiral center at the α -carbon (bearing the chlorine) makes the two protons on the adjacent β -carbon (the CH 2​ group) diastereotopic. They exist in different chemical environments and couple with each other (geminal coupling) and with the α -proton (vicinal coupling).

  • High-Field NMR (400+ MHz): At high magnetic fields, the difference in resonance frequencies ( Δν ) is much larger than the coupling constant ( J ). This results in a clear, first-order ABX multiplet system where you can distinctly integrate the three doublet-of-doublets. It provides unequivocal proof of the regiochemistry.

  • Benchtop NMR (60–90 MHz): Benchtop systems have revolutionized process analytical technology by offering cryogen-free, affordable analysis . However, at lower fields, Δν/J becomes small. The aliphatic ABX system will collapse into a complex, second-order multiplet (roofing effect). While you cannot easily extract exact J -values, benchtop NMR is highly effective for rapid QA/QC batch release by confirming the para-substitution pattern (~8.2 and 7.5 ppm) and the presence of the aliphatic bulk.

Comparison 2: ATR-FTIR vs. Transmission (KBr) FTIR
  • Attenuated Total Reflectance (ATR-FTIR): ATR is the modern standard for rapid screening. It requires zero sample preparation—simply press the crystal against the powder. However, because the depth of penetration of the IR beam is wavelength-dependent, peaks at lower wavenumbers (like the C-Cl stretch at 750 cm −1 ) will appear artificially more intense than those at higher wavenumbers (like the C=O stretch at 1710 cm −1 ) compared to reference libraries.

  • Transmission FTIR (KBr Pellet): The traditional KBr method requires grinding the sample with hygroscopic KBr and pressing a pellet. While labor-intensive and prone to water-peak artifacts (~3300 cm −1 ), it provides a highly linear pathlength response. If you are conducting quantitative impurity tracking for regulatory submissions, KBr transmission remains the gold standard.

Comparison 3: LC-MS (ESI) vs. GC-MS (EI)
  • LC-MS (Electrospray Ionization - Negative Mode): This is the optimal platform for this compound. ESI is a "soft" ionization technique. Operating in negative mode easily deprotonates the carboxylic acid to yield the intact (M-H) ion at m/z 228, along with the characteristic 3:1 isotopic ratio confirming the presence of a single chlorine atom.

  • GC-MS (Electron Impact): GC-MS is problematic for this molecule. The carboxylic acid is highly polar and thermally labile, leading to poor peak shape and potential decomposition in the GC inlet. Furthermore, the "hard" 70 eV electron impact ionization will shatter the molecule, often resulting in the loss of the chlorine radical and the carboxyl group before the molecular ion can reach the detector. Causality: If GC-MS must be used, the sample must be derivatized (e.g., via silylation with BSTFA) to cap the acidic proton, increase volatility, and stabilize the molecule.

Analytical Logic Visualization

AnalyticalLogic Target Platform Selection: 2-Chloro-3-(4-nitrophenyl) propanoic acid NMR NMR Spectroscopy Target->NMR MS Mass Spectrometry Target->MS HighField High-Field (400+ MHz) Resolves ABX Aliphatic System (IND Filing) NMR->HighField Benchtop Benchtop (60-90 MHz) Second-Order Multiplets (Routine QA/QC) NMR->Benchtop LCMS LC-MS (ESI-) Soft Ionization Intact (M-H)- Ion MS->LCMS GCMS GC-MS (EI) Hard Ionization Requires Derivatization MS->GCMS

Decision matrix for selecting analytical platforms based on molecular properties.

Summary & Recommendations

For the definitive structural elucidation of 2-chloro-3-(4-nitrophenyl)propanoic acid during early-stage drug development, a combination of High-Field NMR and LC-MS (ESI-) is mandatory to resolve the diastereotopic aliphatic protons and preserve the thermally labile carboxylic acid.

However, once the synthetic process is locked, transitioning to Benchtop NMR and ATR-FTIR provides a robust, high-throughput, and cost-effective self-validating system for routine batch monitoring and process analytical technology (PAT) integration.

References

  • Title: The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions Source: Scientific Reports URL: [Link]

  • Title: Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances Source: Analytical Chemistry URL: [Link]

Comparative

Optimizing and Validating GC-MS Methodologies for 2-Chloro-3-(4-nitrophenyl)propanoic Acid Impurities: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace impurities in complex active pharmaceutical ingredient (API) intermediates. 2-Chloro-3-(4-nitrophenyl)propanoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace impurities in complex active pharmaceutical ingredient (API) intermediates. 2-Chloro-3-(4-nitrophenyl)propanoic acid is a critical synthetic intermediate. However, its structural features—a highly polar carboxylic acid moiety paired with electrophilic chloro and nitro groups—make direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis highly problematic. The free carboxylic acid undergoes severe intermolecular hydrogen bonding, leading to peak tailing, irreversible column adsorption, and thermal degradation at typical GC injection port temperatures.

To achieve trace-level impurity profiling compliant with regulatory frameworks, chemical derivatization is mandatory. This guide objectively compares the two most robust derivatization strategies for this analyte: Silylation via BSTFA and Esterification via BF3/Methanol . By exploring the causality behind these experimental choices and providing self-validating protocols, this guide will help you select the optimal pathway for your laboratory.

The Mechanistic Need for Derivatization

Carboxylic acids exhibit low vapor pressure and high polarity. In GC-MS, derivatization serves three mechanistic purposes[1]:

  • Volatility Enhancement: Masking the polar -OH group eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and improving peak shape[2].

  • Thermal Stability: Derivatives are significantly less prone to decarboxylation in the hot injection port (typically >250°C).

  • MS Fragmentation Control: Specific derivatives yield predictable, high-abundance diagnostic ions in Electron Ionization (EI). For chlorinated compounds, derivatization preserves the intact molecule long enough to observe the critical Cl/ Cl (3:1 ratio) isotopic signature, improving the Signal-to-Noise (S/N) ratio for trace impurity detection[3].

Comparative Analysis: Silylation vs. Methylation

We evaluated two distinct approaches for the derivatization of 2-Chloro-3-(4-nitrophenyl)propanoic acid:

  • Method A: Silylation with BSTFA + 1% TMCS. This reagent replaces the acidic proton with a trimethylsilyl (TMS) group. TMCS acts as a catalyst, increasing the silylating power[1].

  • Method B: Methylation with BF3/Methanol. A strong Lewis acid-catalyzed esterification that quickly and quantitatively converts the carboxylic acid into a highly stable methyl ester[4].

Table 1: Objective Comparison of Derivatization Strategies for GC-MS
ParameterSilylation (BSTFA + 1% TMCS)Methylation (BF3/Methanol)Mechanistic Causality
Reaction Environment Strictly AnhydrousMethanolic (Tolerates trace water)BSTFA hydrolyzes instantly to HMDS in the presence of water; BF3 is a robust Lewis acid catalyst[5].
Derivative Mass Shift +72 Da (TMS group)+14 Da (Methyl group)TMS adds significant mass, shifting target ions to higher m/z, which can reduce low-mass background noise[4].
Matrix Cleanup None (Direct injection)Liquid-Liquid Extraction (LLE)Methyl esters are highly non-polar, allowing extraction into hexane while leaving polar matrix salts in the aqueous phase.
Derivative Stability Moderate (Hydrolyzes over time)High (Stable for weeks at 4°C)Silyl esters remain moisture-sensitive post-reaction; methyl esters are covalently robust.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocols include Critical Control Points (CCPs) and the use of an Internal Standard (IS) to ensure reaction completion and correct for volumetric losses.

Protocol A: Silylation using BSTFA + 1% TMCS

Best suited for highly purified, completely dry samples where rapid screening is required.

  • Sample Preparation: Transfer 1.0 mg of the intermediate into a 2 mL amber GC vial.

  • Internal Standard Addition: Spike with 10 µL of 4-chlorobenzoic acid-d4 (100 µg/mL). Causality: The deuterated IS tracks derivatization efficiency.

  • Drying (CCP): Ensure absolute dryness using a gentle nitrogen stream. Causality: Moisture will rapidly quench the BSTFA reagent, leading to incomplete derivatization[1].

  • Solvation: Add 100 µL of anhydrous acetonitrile to dissolve the analytes.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap tightly with a PTFE-lined septum. Heat at 70°C for 45 minutes in a dry block heater.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (Split ratio 10:1).

Protocol B: Methylation using BF3/Methanol

Best suited for complex matrices requiring trace-level impurity quantification (e.g., API release testing).

  • Sample Preparation: Transfer 1.0 mg of the sample into a glass reaction vial and add the IS as described above.

  • Reagent Addition: Add 0.5 mL of 14% BF3 in methanol[5].

  • Incubation: Seal and heat at 100°C for 15 minutes. Causality: The Lewis acid rapidly drives esterification, but prolonged heating should be avoided to prevent degradation of the nitro group.

  • Quenching & Extraction (CCP): Cool the vial. Add 1 mL of saturated NaCl solution and 1 mL of LC-MS grade hexane. Causality: Saturated NaCl increases the ionic strength of the aqueous phase, driving the non-polar methyl ester into the hexane layer via the salting-out effect.

  • Phase Separation: Vortex for 30 seconds and centrifuge at 3000 rpm. Extract the upper hexane layer.

  • Drying: Pass the hexane layer through a small bed of anhydrous sodium sulfate to remove micro-droplets of water, then inject 1 µL into the GC-MS.

Method Validation as per ICH Q2(R2)

To objectively compare performance, we validated the GC-MS analysis for a common synthetic impurity, 3-(4-nitrophenyl)propanoic acid (the des-chloro impurity), against the main API intermediate. Validation followed6 for Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ)[6][7].

Table 2: Comparative ICH Q2(R2) Validation Data (Trace Impurity Profiling)
Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A (BSTFA) ResultsMethod B (BF3/MeOH) Results
Specificity Resolution (Rs) > 1.5 from APIRs = 1.8Rs = 2.4
Linearity (R²) ≥ 0.995 (over range)0.9960.999
Precision (%RSD) ≤ 5.0% (at LOQ level, n=6)6.2% (Failed)2.8% (Passed)
Accuracy (Recovery) 80% - 120%75% - 88%96% - 102%
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.5 ppm / 1.5 ppm0.1 ppm / 0.3 ppm

Workflow & Decision Matrix Diagram

The following logical workflow illustrates the parallel pathways for derivatization and subsequent validation.

GCMS_Validation Start 2-Chloro-3-(4-nitrophenyl) propanoic acid Sample Ext Matrix Prep & IS Addition (Self-Validating Step) Start->Ext Deriv Derivatization Strategy Ext->Deriv Aliquot BSTFA Silylation (BSTFA) 70°C, 45 min Deriv->BSTFA Protocol A BF3 Methylation (BF3/MeOH) 100°C, 15 min Deriv->BF3 Protocol B GCMS GC-MS Analysis (EI Mode, SIM/SCAN) BSTFA->GCMS TMS Ester (Direct Inj) BF3->GCMS Methyl Ester (LLE) Val ICH Q2(R2) Validation Specificity, LOD/LOQ, Precision GCMS->Val Data Processing

Fig 1. Comparative GC-MS derivatization and ICH Q2(R2) validation workflow for carboxylic acids.

Conclusion & Application Scientist Recommendation

While both derivatization techniques successfully volatilize 2-Chloro-3-(4-nitrophenyl)propanoic acid for GC-MS analysis, the experimental data clearly indicates that the BF3/Methanol methylation method (Protocol B) is superior for trace impurity quantification .

The Scientific Rationale: The silylation method (BSTFA), while faster and requiring no extraction, is highly susceptible to trace matrix moisture. This leads to variable derivatization yields, which is reflected in the failing precision metric (%RSD = 6.2%) at the LOQ level. Conversely, methylation via BF3/Methanol produces a highly stable methyl ester that survives robust liquid-liquid extraction. This extraction step serves as a critical sample cleanup, removing polar matrix interferences prior to injection. The result is superior Signal-to-Noise ratios, lower Limits of Detection (0.1 ppm), and tighter precision, strictly aligning with the stringent demands of7 for genotoxic or trace impurities[7].

References

  • PubMed (NIH). "Identification and quantification of aerosol polar oxygenated compounds bearing carboxylic or hydroxyl groups. 1. Method development." Available at: [Link]

  • PatSnap Eureka. "How to Validate GC-MS Data for Trace-level Analysis." Available at:[Link]

  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Available at: [Link]

  • ResearchGate. "Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing." Available at: [Link]

Sources

Validation

2-Chloro-3-(4-nitrophenyl)propanoic Acid: A Comparative Guide to Chiral Propanoic Acid Derivatives in Drug Development

Chiral propanoic acid derivatives are foundational synthons in modern drug discovery, enabling the precise stereochemical construction of complex active pharmaceutical ingredients (APIs) and unnatural amino acids. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chiral propanoic acid derivatives are foundational synthons in modern drug discovery, enabling the precise stereochemical construction of complex active pharmaceutical ingredients (APIs) and unnatural amino acids. Among these, 2-Chloro-3-(4-nitrophenyl)propanoic acid (2-CNPPA) stands out as a highly specialized electrophilic building block.

Unlike standard oxygen-protected derivatives like (R)-2-(benzyloxy)propanoic acid[1], 2-CNPPA features a reactive α -chloro leaving group and a strongly electron-withdrawing para-nitro aromatic ring. This unique structural motif makes it an ideal precursor for the stereospecific synthesis of 4-nitrophenylalanine (pN-Phe), an unnatural amino acid widely used as an infrared (IR) probe, a FRET quencher, and a critical component in advanced protein engineering[2][3].

This guide provides an objective, data-driven comparison of 2-CNPPA against other leading chiral propanoic acid derivatives, detailing the mechanistic causality behind its application in stereospecific synthesis.

Structural & Mechanistic Advantages

As a chiral synthon, the utility of 2-CNPPA lies in its stereofidelity during downstream transformations. The α -chloro moiety is specifically engineered for bimolecular nucleophilic substitution (SN2). When subjected to amination, the reaction proceeds with near-complete Walden inversion. For instance, (R)-2-chloro-3-(4-nitrophenyl)propanoic acid cleanly yields (S)-4-nitrophenylalanine.

The para-nitro group serves a dual purpose:

  • Electronic Activation: It increases the electrophilicity of the α -carbon, marginally accelerating nucleophilic attack compared to unsubstituted phenylpropanoic acids.

  • Functional Handle: Post-incorporation into peptides, the nitro group can be reduced to an amine for bioconjugation or utilized directly for its photophysical properties in assay development[3].

Comparative Performance Data

To contextualize the performance of 2-CNPPA, Table 1 compares its properties against two other highly utilized chiral propanoic acid derivatives: 2-Bromo-3-phenylpropanoic acid (a standard α -halo acid) and (R)-2-(Benzyloxy)propanoic acid (an oxygen-linked chiral center)[1].

Table 1: Quantitative & Qualitative Comparison of Chiral Propanoic Acid Derivatives

DerivativePrimary ApplicationLeaving Group / HandleSN2 Stereochemical FidelityKey Experimental Advantage
2-Chloro-3-(4-nitrophenyl)propanoic acid Unnatural amino acid synthesis (pN-Phe) α -Chloro / p-NitroExcellent (>98% ee via azide)Enables direct synthesis of FRET quenchers and IR probes without aromatic nitration steps.
2-Bromo-3-phenylpropanoic acid Standard amino acid / API synthesis α -BromoGood (Prone to minor E2 elimination)Highly reactive; serves as a universal building block for unsubstituted phenylalanine analogs.
(R)-2-(Benzyloxy)propanoic acid Chiral ether/ester synthesisBenzyl-protected hydroxylN/A (Maintains configuration)Exceptional stability during complex multi-step synthesis; highly defined stereocontrol[1].

Decision Logic for Synthon Selection

Selecting the correct chiral propanoic acid derivative depends heavily on the target molecular architecture. The following decision matrix illustrates the logical workflow for choosing the appropriate starting material.

Decision_Matrix Start Target API / Molecule Type O_Link O-Linked Chiral Center (e.g., Ethers, Esters) Start->O_Link N_Link N-Linked Chiral Center (e.g., Amino Acids) Start->N_Link Bench (R)-2-(Benzyloxy)propanoic acid [High O-stability] O_Link->Bench Etherification Arom Aromatic Side Chain? N_Link->Arom SN2 Amination Bromo 2-Bromo-3-phenylpropanoic acid [Standard Phenylalanine] Arom->Bromo Unsubstituted ChloroNitro 2-Chloro-3-(4-nitrophenyl)propanoic acid [Probe/Quencher handles] Arom->ChloroNitro Nitro-substituted

Caption: Decision logic for selecting chiral propanoic acid derivatives based on target molecular architecture.

Experimental Workflow: Stereospecific Amination of (R)-2-CNPPA

The most critical application of (R)-2-CNPPA is its conversion to (S)-4-nitrophenylalanine. This must be done without racemization at the α -carbon and without inadvertently reducing the para-nitro group[2][4].

The following protocol outlines a self-validating, two-step azidation and reduction sequence designed to maximize enantiomeric excess (ee).

Step 1: Nucleophilic Substitution (Azidation)
  • Procedure: Dissolve 1.0 eq of (R)-2-chloro-3-(4-nitrophenyl)propanoic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.5 eq of sodium azide (NaN3). Stir at 45°C for 12 hours.

  • Causality & Expert Insight: DMF is specifically chosen as a polar aprotic solvent because it perfectly solvates the sodium cation while leaving the azide anion highly nucleophilic (unsolvated or "naked"). This maximizes the SN2 reaction rate over competing E2 elimination, which is a common pitfall when using α -bromo derivatives. The temperature is strictly capped at 45°C to prevent thermal racemization of the slightly acidic α -proton.

  • Workup: Quench with ice water, acidify to pH 2 with 1M HCl, and extract with ethyl acetate. Acidification ensures the carboxylic acid is fully protonated (uncharged), driving the intermediate into the organic layer for efficient recovery.

Step 2: Chemoselective Reduction (Staudinger Reaction)
  • Procedure: Dissolve the isolated (S)-2-azido-3-(4-nitrophenyl)propanoic acid in THF/water (9:1). Add 1.2 eq of Triphenylphosphine (PPh3) and stir at room temperature for 8 hours.

  • Causality & Expert Insight: The Staudinger reduction is explicitly chosen over standard catalytic hydrogenation (e.g., Pd/C with H2). Palladium-catalyzed hydrogenation would concurrently reduce the para-nitro group to a para-amino group (forming 4-aminophenylalanine)[2][4]. PPh3 chemoselectively reduces the azide to a primary amine via an iminophosphorane intermediate, leaving the critical nitroaromatic system completely intact.

  • Purification: Precipitate the zwitterionic (S)-4-nitrophenylalanine by adjusting the aqueous phase pH to its isoelectric point (~pH 5.5). Filter and wash with cold ethanol.

SN2_Pathway A (R)-2-Chloro-3-(4-nitrophenyl) propanoic acid B Nucleophilic Attack (N3-) [Walden Inversion] A->B NaN3, DMF C (S)-2-Azido-3-(4-nitrophenyl) propanoic acid B->C SN2 Transition D Staudinger Reduction (PPh3, H2O) C->D Chemoselective Reduction E (S)-4-Nitrophenylalanine (Unnatural Amino Acid) D->E High ee% Yield

Caption: Stereospecific SN2 inversion pathway from (R)-2-CNPPA to (S)-4-nitrophenylalanine.

Conclusion

While general chiral propanoic acid derivatives like (R)-2-(benzyloxy)propanoic acid are excellent for constructing oxygen-linked stereocenters[1], 2-Chloro-3-(4-nitrophenyl)propanoic acid provides an irreplaceable pathway for synthesizing nitrogen-linked, functionalized aromatic systems. By understanding the causality behind solvent effects and chemoselective reduction, researchers can leverage 2-CNPPA to produce high-purity unnatural amino acids essential for next-generation peptide therapeutics and biochemical assays.

References
  • (R)-2-(Benzyloxy)
  • PubMed (NIH).
  • Fmoc-Phe(4-NO2)
  • Taylor & Francis Online (tandfonline.com).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Chloro-3-(4-nitrophenyl)propanoic acid

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship As researchers and developers, our focus is often on synthesis and application. However, the responsible management...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-3-(4-nitrophenyl)propanoic acid, a compound whose chemical structure necessitates a rigorous and informed approach to its end-of-life handling. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.

Part 1: Hazard Profile and Inherent Risks

Understanding the chemical nature of 2-Chloro-3-(4-nitrophenyl)propanoic acid is fundamental to appreciating the causality behind its specific disposal requirements. Its structure combines three distinct functional groups, each contributing to its hazard profile:

  • Halogenated Moiety (Chloro-): The presence of chlorine classifies this compound as a halogenated organic. These substances require specific disposal pathways, as their incineration can produce acidic gases (like HCl) and potentially harmful dioxins if not performed under specialized, high-temperature conditions.[1][2][3] Mixing halogenated with non-halogenated waste streams complicates disposal, increases costs, and can pose safety risks.[2]

  • Nitroaromatic Group (4-nitrophenyl): Nitroaromatic compounds are often toxic and pose significant environmental hazards, being particularly harmful to aquatic life.[1][4] They can also be thermally sensitive, and their degradation requires controlled processes to prevent the release of toxic nitrogen oxides (NOx).[5]

  • Carboxylic Acid (-propanoic acid): The acid functional group renders the compound corrosive.[6][7][8] It will react with bases, potentially in an exothermic manner.[7]

Based on data from structurally similar compounds, the anticipated hazards are summarized below.

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassCategoryHazard StatementSource Analogue
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2-(4-Nitrophenyl)propionic acid[9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation2-(4-Nitrophenyl)propionic acid[9][10]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation2-(4-Nitrophenyl)propionic acid[9]
Acute Toxicity (Oral)Category 3 (Implied)H301: Toxic if swallowed1-Chloro-4-nitrobenzene[1]
Environmental HazardAcute/ChronicH401/H411: Toxic to aquatic life1-Chloro-4-nitrobenzene, 4-Nitrophenol[1][4]

Part 2: Pre-Disposal Protocol: Segregation, Containment, and Storage

Proper handling and segregation at the point of generation are the most critical steps in ensuring a safe and compliant disposal process.

Experimental Protocol: Waste Segregation and Storage

1. Waste Identification and Segregation:

  • Immediately upon generation, identify the waste as Hazardous Halogenated Organic Waste .
  • Use a dedicated waste container for this stream. Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol), aqueous waste, or strong bases.[1][2][3] This segregation is paramount for both safety and cost-effective disposal.[2]

2. Waste Container Selection:

  • Select a chemically resistant container, preferably a high-density polyethylene (HDPE) or borosilicate glass bottle equipped with a secure, leak-proof screw cap.[1]
  • Ensure the container is in excellent condition, free from cracks or defects, and is compatible with the acidic and chlorinated nature of the waste.

3. Container Labeling:

  • Label the container before adding any waste. The label must be clear, durable, and contain the following information as a minimum standard:
  • The words "Hazardous Waste" [1]
  • The full chemical name: "2-Chloro-3-(4-nitrophenyl)propanoic acid"
  • An accurate estimation of the concentration and quantity.
  • The date of accumulation (when the first drop of waste was added).[1]
  • Appropriate GHS hazard pictograms (e.g., Corrosion, Exclamation Mark, Environmental Hazard).[1]

4. Interim On-Site Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.
  • This area must be a cool, dry, and well-ventilated location, away from direct sunlight and sources of heat or ignition.[6][7][11]
  • Ensure the storage location is physically separate from incompatible materials, especially strong bases and oxidizing agents.[12]
  • Maintain secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.

Part 3: Final Disposal Methodology

Due to its classification as a halogenated nitroaromatic compound, 2-Chloro-3-(4-nitrophenyl)propanoic acid is not suitable for landfill or drain disposal.

Recommended Disposal Pathway: High-Temperature Incineration

The authoritative and environmentally preferred method for the final disposition of chlorinated and nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][13]

  • Mechanism of Action: Incineration at temperatures typically exceeding 1,800°F (982°C) ensures the complete thermal destruction of the organic molecule.[1] This process breaks down the compound into simpler, less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrogen chloride).

  • Emission Control: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, including scrubbers and filters. These systems neutralize the acidic gases and capture particulate matter, preventing the release of harmful pollutants into the atmosphere.[1]

  • Regulatory Compliance: This disposal method aligns with the requirements of the Resource Conservation and Recovery Act (RCRA) for managing hazardous wastes containing chlorinated solvents.[14] All transportation and disposal must be conducted by a certified hazardous waste hauler.[14]

Disposal Workflow Diagram

The following diagram illustrates the logical flow from waste generation to its final, safe disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures A Waste Generation (2-Chloro-3-(4-nitrophenyl)propanoic acid) B Step 1: Segregation (Isolate as Halogenated Organic Waste) A->B Immediate Action C Step 2: Containerization & Labeling (Use appropriate, clearly labeled container) B->C Containment D Step 3: Interim Storage (Cool, ventilated, secondary containment) C->D Safe Holding E Schedule Waste Pickup (Contact Institutional EHS Office) D->E Initiate Disposal F Transport (Licensed Hazardous Waste Hauler) E->F G Final Disposition (RCRA-Permitted Facility) F->G H High-Temperature Incineration (Complete thermal destruction) G->H Approved Method

Caption: Decision workflow for the disposal of 2-Chloro-3-(4-nitrophenyl)propanoic acid.

Part 4: Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is vital.

Spill Response (Minor Spills):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate (if necessary): If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][7]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.

The responsible disposal of 2-Chloro-3-(4-nitrophenyl)propanoic acid is a multi-step process governed by the compound's inherent chemical hazards. Adherence to a strict protocol of segregation, proper labeling, safe storage, and disposal via high-temperature incineration by a licensed professional service is essential. Always consult your institution's specific EHS guidelines and Safety Data Sheets to ensure full compliance and maintain the highest standards of laboratory safety.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2012, February 21). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • BASF. (2023, January 6). Safety data sheet.
  • PubChem. (n.d.). 2-(4-Nitrophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 4-Nitrophenol.
  • (n.d.). 4-Nitrophenol.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.
  • LookChem. (n.d.). Cas 19910-33-9, 2-(4-NITROPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Nitrophenol.
  • Spectrum Chemical. (2017, April 11). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, March 9). SAFETY DATA SHEET: 3-(4-Nitrophenyl)propanoic acid.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • (n.d.). SAFETY DATA SHEET: 3-(4-Chlorophenyl)propionic acid.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Occupational Safety and Health Administration. (n.d.). 4-Nitrodiphenyl.
  • Occupational Safety and Health Administration. (2021, January 8). P-NITROPHENOL.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
  • (n.d.). Hazardous waste segregation.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, chloro-, p-nitrophenyl ester (CAS 777-84-4). Retrieved from [Link]

  • (n.d.). Halogenated Waste.

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-(4-nitrophenyl)propanoic acid

Operational Safety and Logistics Guide: Handling 2-Chloro-3-(4-nitrophenyl)propanoic Acid As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of predictable chemical behavi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling 2-Chloro-3-(4-nitrophenyl)propanoic Acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of predictable chemical behaviors. 2-Chloro-3-(4-nitrophenyl)propanoic acid is a bifunctional molecule: it possesses both a highly lipophilic nitroaromatic moiety and a corrosive, reactive α -chloro carboxylic acid group. This dual-hazard profile dictates that standard organic handling procedures are insufficient.

The following guide provides a causality-driven, self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of this compound.

Chemical Profiling & Quantitative Hazard Assessment

Because specific empirical safety data for 2-Chloro-3-(4-nitrophenyl)propanoic acid is limited, we must extrapolate its hazard profile using closely related structural analogs[1][2]. The nitroaromatic group presents severe risks of dermal absorption, mutagenicity, and environmental toxicity[3], while the halogenated organic acid group introduces corrosivity[4].

Table 1: Comparative Physicochemical & Hazard Data

Property2-Bromo-3-(4-nitrophenyl)propanoic acid[1]2-Chloro-3-phenylpropanoic acid[2]2-Chloro-3-(4-nitrophenyl)propanoic acid (Target)
Molecular Weight 274.07 g/mol 184.62 g/mol 229.62 g/mol
LogP (Lipophilicity) ~2.5 (Estimated)2.4~2.4 (Estimated)
Key Hazard Drivers Skin sensitization, toxic dustCorrosive, eye irritantCorrosive, rapid dermal absorption

Causality-Driven PPE Matrix

Do not rely on generic laboratory attire. The high partition coefficient (LogP ~2.4) means that if this compound contacts the skin, it will rapidly penetrate the lipid bilayer, carrying the toxic nitroaromatic pharmacophore into the bloodstream.

PPE CategorySpecificationCausality (The "Why")Validation Step
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Halogenated organic acids can permeate thin latex or low-density nitrile over time. The outer neoprene resists the corrosive acid, while the inner nitrile blocks the lipophilic nitroaromatic core.Self-Check: Perform a visual inflation test on the outer glove before donning to ensure zero micro-punctures.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Airborne dust from halogenated acids reacts with the moisture in the eyes to form localized hydrochloric acid, causing severe corneal damage.Self-Check: Ensure no gap exists between the goggle seal and the cheekbones.
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Nitroaromatic compounds possess inherent energetic potential. While stable under ambient conditions, an FR coat mitigates risks during exothermic reactions.Self-Check: Button the coat to the collar; ensure knit cuffs are tucked under the inner nitrile glove.
Respiratory N95 or P100 particulate respirator (if weighing outside a hood).Inhalation of nitroaromatic dust bypasses first-pass metabolism, leading to rapid systemic toxicity[3].Self-Check: Perform a negative-pressure seal check before entering the workspace.

Step-by-Step Operational Handling Protocol

Every step in this workflow is designed to be a self-validating system , ensuring that if a failure occurs, it is caught before exposure happens.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Check the magnehelic gauge to ensure a face velocity of 80–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward.

  • Causality: A verified negative pressure environment is the only reliable engineering control against toxic dust inhalation.

Step 2: The Tare-Weighing Method

  • Action: Place a clean, dry, sealable vial on the analytical balance. Tare the balance to zero.

  • Validation: The balance must read exactly 0.0000 g for 5 seconds without drifting, confirming no air drafts are interfering.

  • Action: Move the tared vial into the fume hood. Using an anti-static PTFE-coated spatula, transfer the 2-Chloro-3-(4-nitrophenyl)propanoic acid into the vial. Cap it tightly.

  • Action: Wipe the exterior of the capped vial with a lint-free wipe dampened with ethanol, then place it back on the balance to record the mass.

  • Causality: Transferring the chemical inside the hood and only weighing a sealed vial outside the hood completely eliminates the risk of contaminating the balance or aerosolizing the powder in the open laboratory.

Step 3: Solubilization and Processing

  • Action: When dissolving the compound, add your organic solvent slowly while stirring.

  • Causality: Avoid mixing with strong bases (e.g., NaOH, KOH) or strong reducing agents unless strictly required by the reaction protocol. Strong bases can trigger an exothermic dehydrohalogenation of the α -chloro acid, while reducing agents can violently react with the nitro group.

Waste Segregation and Disposal Plan

Halogenated organic acids must be strictly segregated from general organic waste to prevent incompatible reactions and comply with environmental regulations[4].

Step 1: Stream Identification & Quenching

  • Action: Collect all reaction filtrates, solvent washes, and contaminated consumables.

  • Validation: If the waste stream is highly acidic, carefully neutralize it with a weak base (e.g., 5% aqueous NaHCO3​ ) until the pH is between 6 and 8. Verify with pH indicator paper.

Step 2: Containerization

  • Action: Transfer the neutralized waste into a High-Density Polyethylene (HDPE) carboy.

  • Causality: Halogenated organic acids can slowly degrade certain metals and thin plastics (like PET). HDPE offers superior chemical resistance and prevents leaching.

Step 3: Labeling & Storage

  • Action: Label the container explicitly: "Hazardous Waste - Halogenated Organics (Contains Nitroaromatics)".

  • Action: Store the carboy in a secondary containment tray in a designated hazardous waste accumulation area, strictly isolated from flammable liquids and reducing agents[4].

Workflow Visualization

The following diagram maps the logical relationship between risk assessment, operational handling, and final disposal.

Workflow A 1. Risk Assessment & PPE Donning B 2. Fume Hood Weighing & Transfer A->B Validate Flow C 3. Chemical Processing (Solubilization) B->C Tare Method D 4. Halogenated Waste Segregation C->D Collect Byproducts E 5. EH&S Manifest & Disposal D->E HDPE Storage

Workflow for the safe handling and disposal of halogenated nitroaromatic compounds.

References

  • [1] 2-Bromo-3-(4-nitrophenyl)propanoic acid | C9H8BrNO4 | CID 265266, PubChem, National Center for Biotechnology Information. URL:[Link]

  • [2] 2-Chloro-3-phenylpropanoic acid | C9H9ClO2 | CID 344730, PubChem, National Center for Biotechnology Information. URL: [Link]

  • [4] Chemical Hygiene Plan, PennEHRS - Environmental Health and Radiation Safety, University of Pennsylvania. URL:[Link]

  • [3] Kovacic, P., & Somanathan, R. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology 2014, 34 (8), 810–824. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.